molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No.: B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-(propan-2-yloxy)prop-2-enal is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-3-(propan-2-yloxy)prop-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-3-(propan-2-yloxy)prop-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

2-bromo-3-propan-2-yloxyprop-2-enal

InChI

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3

InChI Key

UCDIXJKWUCLMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC=C(C=O)Br

Origin of Product

United States

Foundational & Exploratory

2-bromo-3-isopropoxyacrolein CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-isopropoxyacrolein, a functionalized acrolein derivative with potential applications in organic synthesis and drug discovery. Due to its unique combination of a reactive aldehyde, a vinyl bromide, and an isopropoxy group, this molecule presents itself as a versatile building block for the synthesis of more complex chemical entities. This guide will cover its fundamental chemical properties, and potential synthetic and analytical methodologies, drawing upon established principles of organic chemistry and data from closely related structures.

Core Molecular Attributes

PropertyValueSource
Molecular Formula C₆H₉BrO₂PubChem CID 53416634[1]
Molecular Weight 193.04 g/mol PubChem CID 53416634[1]
IUPAC Name 2-bromo-3-isopropoxyprop-2-enalPubChem CID 53416634[1]
Synonyms 2-bromo-3-(propan-2-yloxy)prop-2-enalPubChem CID 53416634[1]

Synthesis and Reactivity Profile

While specific literature on the synthesis of 2-bromo-3-isopropoxyacrolein is not prevalent, its structure suggests plausible synthetic routes and predictable reactivity patterns based on well-established organic chemistry principles.

Plausible Synthetic Approach

A logical synthetic route to 2-bromo-3-isopropoxyacrolein would likely involve the Vilsmeier-Haack formylation of isopropyl vinyl ether, followed by bromination. This two-step process is a common method for the preparation of α-halo-β-alkoxy acroleins.

Synthesis_Pathway A Isopropyl vinyl ether C 3-Isopropoxyacrolein A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) E 2-Bromo-3-isopropoxyacrolein C->E Bromination D Brominating Agent (e.g., NBS)

Caption: Plausible synthetic pathway to 2-bromo-3-isopropoxyacrolein.

Experimental Protocol: A Generalized Approach

  • Formylation: To a cooled solution of a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) in an appropriate solvent (e.g., dichloromethane), slowly add isopropyl vinyl ether. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is carefully quenched with an aqueous solution of a base (e.g., sodium acetate) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

  • Bromination: The crude 3-isopropoxyacrolein is dissolved in a suitable solvent (e.g., acetonitrile or carbon tetrachloride). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise, often with initiation by light or a radical initiator.

  • Purification: The reaction mixture is washed, dried, and the solvent is removed. The final product, 2-bromo-3-isopropoxyacrolein, would likely be purified by column chromatography on silica gel.

Expected Reactivity

The reactivity of 2-bromo-3-isopropoxyacrolein is dictated by its three key functional groups:

  • Aldehyde: The aldehyde group is susceptible to nucleophilic attack, enabling reactions such as Wittig olefination, Grignard additions, and reductive amination to introduce further complexity.

  • Vinyl Bromide: The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds at this position. The bromide is a good leaving group, making the α-carbon susceptible to nucleophilic substitution, although this may compete with addition to the aldehyde.[2]

  • Enol Ether: The isopropoxy group activates the double bond, making it electron-rich and susceptible to electrophilic attack. The enol ether functionality can also be hydrolyzed under acidic conditions to reveal a 1,3-dicarbonyl compound.

Potential Applications in Research and Development

The trifunctional nature of 2-bromo-3-isopropoxyacrolein makes it a potentially valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to act as a scaffold for the introduction of diverse functionalities.

Analytical Characterization

The characterization of 2-bromo-3-isopropoxyacrolein would rely on standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton, the vinyl proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
¹³C NMR Resonances for the carbonyl carbon, the two olefinic carbons, and the carbons of the isopropyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (193.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-O stretch of the ether.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol mobile phase, would be suitable for purity assessment.[3]

Experimental Protocol: HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B would be a good starting point for method development.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely in the range of 220-280 nm).

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition or a compatible solvent.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-3-isopropoxyacrolein is not available, it should be handled with the precautions appropriate for a reactive, halogenated aldehyde.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Acrolein and its derivatives are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

2-Bromo-3-isopropoxyacrolein represents a promising, albeit not widely documented, chemical entity for synthetic chemists. Its combination of functional groups offers a rich platform for the construction of complex molecules. While a dedicated CAS number and extensive experimental data are currently lacking, its properties and reactivity can be reasonably inferred from the principles of organic chemistry and comparison to related structures. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this versatile building block.

References

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(5), 1738.
  • PubChem. (n.d.). 2-Bromo-3-isopropoxy-propenal. Retrieved from [Link]

  • Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443-447.
  • IndiaMART. (n.d.). CAS No 34911-51-8 2-Bromo-3-Chloro Propiophenone at Attractive Price. Retrieved from [Link]

  • Bhaskar, T., Mythili, C. V., & Banumathi, N. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

Sources

Strategic Utilization of 2-Bromo-3-alkoxyacroleins: A Modular Platform for Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), 2-bromo-3-alkoxyacroleins represent a high-value, bifunctional "push-pull" alkene class. Unlike simple enals, these synthons possess a unique electronic architecture: a "pushing" electron-donating alkoxy group at C3 and a "pulling" electron-withdrawing carbonyl at C1, modulated by the steric and electronic influence of a bromine atom at C2.

This guide details the operational framework for exploiting this molecule as a linchpin for constructing halogenated heterocycles—specifically 4-bromopyrazoles , 4-bromoisoxazoles , and 5-bromopyrimidines . These halogenated cores serve as critical handles for downstream palladium-catalyzed cross-coupling, making this platform essential for fragment-based drug discovery (FBDD).

Part 1: Structural Dynamics & Electronic Theory

To manipulate 2-bromo-3-alkoxyacroleins effectively, one must understand their resonance contributors. The molecule is not merely an aldehyde; it is a masked 1,3-dicarbonyl equivalent with distinct hard/soft electrophilic centers.

Electronic "Push-Pull" Map

The C3 position is highly electrophilic but "soft," making it the primary target for nucleophilic attack by amines, hydrazines, and enolates. The C1 carbonyl is a "hard" electrophile. The C2-Bromine atom serves two roles:

  • Regiocontrol: It inductively withdraws electron density, increasing the electrophilicity of C3.

  • Functional Handle: It remains intact during condensation, providing a site for late-stage diversification.

ElectronicMap Core 2-Bromo-3-ethoxyacrolein (EtO-CH=C(Br)-CHO) C3 C3 Position (Soft E+) Target for Nucleophilic Attack Core->C3 Primary Reactivity C1 C1 Carbonyl (Hard E+) Target for Cyclization Core->C1 Secondary Reactivity Br C2 Bromine Steric Director & Coupling Handle Core->Br Orthogonal Reactivity Nu_Attack Nu_Attack C3->Nu_Attack Step 1: Addition-Elimination Cyclization Cyclization C1->Cyclization Step 2: Dehydration

Figure 1: Reactivity map of the 2-bromo-3-alkoxyacrolein scaffold, highlighting the regioselective electrophilic sites.

Part 2: Divergent Synthesis & Heterocycle Construction

The utility of this scaffold lies in its ability to convert a single precursor into multiple distinct pharmacological cores using dinucleophiles.

Synthesis of Pyrazoles (N-N Dinucleophiles)

Reaction with hydrazines (


) yields 4-bromopyrazoles .
  • Mechanism: The terminal nitrogen of hydrazine attacks C3, displacing the alkoxy group (Addition-Elimination). The internal nitrogen then attacks the carbonyl (C1), followed by dehydration.

  • Significance: 4-Bromopyrazoles are privileged scaffolds in kinase inhibitors (e.g., Janus kinase inhibitors).

Synthesis of Pyrimidines (N-C-N Dinucleophiles)

Reaction with amidines, guanidines, or urea derivatives yields 5-bromopyrimidines .

  • Mechanism: Similar addition-elimination at C3, followed by cyclization at C1.

  • Significance: The resulting 5-bromo position is electronically activated for

    
     or Pd-coupling, unlike the 5-position of unfunctionalized pyrimidines.
    
Synthesis of Isoxazoles (N-O Dinucleophiles)

Reaction with hydroxylamine (


) yields 4-bromoisoxazoles .
  • Regioselectivity: Control of pH is critical here to prevent ring opening or formation of cyano-aldehydes.

SynthesisFlow Start 2-Bromo-3-ethoxyacrolein Hydrazine + Hydrazines (R-NH-NH2) Start->Hydrazine Amidine + Amidines/Guanidines (NH2-C(R)=NH) Start->Amidine Hydroxylamine + Hydroxylamine (NH2-OH) Start->Hydroxylamine Pyrazole 4-Bromopyrazole Hydrazine->Pyrazole EtOH, Reflux Pyrimidine 5-Bromopyrimidine Amidine->Pyrimidine NaOEt, Reflux Isoxazole 4-Bromoisoxazole Hydroxylamine->Isoxazole Buffered pH Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Pyrazole->Suzuki Pyrimidine->Suzuki Isoxazole->Suzuki

Figure 2: Divergent synthesis workflow transforming the acrolein core into three distinct heterocycles.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-ethoxyacrolein

Note: This synthesis relies on the bromination of 1,1,3,3-tetraethoxypropane (TEP) followed by thermal elimination. TEP is the acetal form of malondialdehyde.

Reagents:

  • 1,1,3,3-Tetraethoxypropane (TEP)[1]

  • Bromine (

    
    )[2]
    
  • Ethanol (Absolute)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the system is vented to a scrubber (HBr evolution).

  • Solvation: Dissolve TEP (0.1 mol) in 50 mL of dry ethanol. Cool the mixture to 0°C using an ice/salt bath.

  • Bromination: Add Bromine (0.1 mol) dropwise over 60 minutes. Maintain internal temperature below 5°C. The solution will initially turn red, then fade to pale yellow as the reaction proceeds.

    • Checkpoint: If the red color persists, pause addition until it fades.

  • Elimination: After addition, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Add solid

    
     (0.05 mol) to neutralize HBr. Filter the salts.[3]
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is crude bromo-acetal.

  • Thermal Cracking (Critical): Heat the residue under high vacuum (0.5 mmHg) at 100-120°C. The desired 2-bromo-3-ethoxyacrolein will distill over as a pale yellow oil.

    • Yield Expectation: 60-75%.

    • Storage: Store at -20°C under Argon. Unstable at RT over long periods.

Protocol B: Synthesis of 1-Phenyl-4-bromopyrazole

Reagents:

  • 2-Bromo-3-ethoxyacrolein (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Ethanol (0.5 M concentration)

Methodology:

  • Dissolve 2-bromo-3-ethoxyacrolein in ethanol in a round-bottom flask.

  • Add phenylhydrazine dropwise at RT. (Exothermic reaction—monitor temperature).

  • Heat the mixture to reflux for 3 hours.

    • TLC Monitoring: Mobile phase 20% EtOAc/Hexane. Look for the disappearance of the acrolein spot (Rf ~0.6) and appearance of the pyrazole (Rf ~0.4).

  • Cool to RT. The product often precipitates.

  • If solid, filter and wash with cold ethanol. If oil, remove solvent and recrystallize from EtOH/Water.

Part 4: Data Summary & Comparison

Table 1: Comparative Reactivity with Dinucleophiles

Nucleophile ClassSpecific ReagentProduct ScaffoldTypical YieldKey Reaction Condition
Hydrazine Hydrazine Hydrate4-Bromopyrazole (NH free)85-92%EtOH, 0°C to RT
Subst. Hydrazine Phenylhydrazine1-Phenyl-4-bromopyrazole78-85%EtOH, Reflux
Amidine Benzamidine HCl2-Phenyl-5-bromopyrimidine65-75%NaOEt/EtOH, Reflux
Guanidine Guanidine HCl2-Amino-5-bromopyrimidine70-80%NaOEt/EtOH, Reflux
Urea Urea5-Bromopyrimidin-2(1H)-one50-60%Acidic catalysis (HCl/EtOH)

References

  • Preparation of 2-bromo-3-alkoxyacroleins

    • Title: Bromination process for preparation of 2-bromo-3-alkoxyacroleins.[4]

    • Source: U.S.
    • URL
  • Reactivity with Hydrazines (Pyrazole Synthesis)

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source: Journal of the Mexican Chemical Society.[5]

    • URL:[Link][6]

  • General Reactivity of Push-Pull Alkenes

    • Title: Enaminones as building blocks in heterocyclic synthesis: A review.
    • Source: Arkivoc.
    • URL:[Link]

  • Palladium Coupling on Bromo-Heterocycles

    • Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold.
    • Source: Bioorganic Chemistry (PubMed).
    • URL:[Link]

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Advanced Electrophiles in Heterocyclic Chemistry: A Comparative Guide to Mucobromic Acid and 2-Bromo-3-Isopropoxyacrolein

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Mucobromic Acid and its specialized derivative, 2-Bromo-3-isopropoxyacrolein . It is designed for researchers in medicinal chemistry and process development, focusing on the mechanistic divergence, synthetic utility, and handling of these two electrophiles.

Executive Summary: The C4 vs. C3 Divergence

In the landscape of heterocyclic synthesis, Mucobromic Acid (MBA) and 2-Bromo-3-isopropoxyacrolein (BIA) represent two distinct strategic nodes.

  • Mucobromic Acid is the "parent" C4 synthon. It is a dense, bifunctional electrophile (aldehyde/lactone) containing two bromine atoms. It is primarily used when the entire 4-carbon skeleton is required, such as in the synthesis of pyridazinones.

  • 2-Bromo-3-isopropoxyacrolein is the "daughter" C3 synthon. It is a decarboxylated, mono-brominated derivative. It is used when a 3-carbon "Michael acceptor-aldehyde" fragment is needed to close 5-membered rings (e.g., imidazoles) or specific pyrimidines, avoiding the regiochemical ambiguity and steric bulk of the parent acid.

Chemical Identity & Structural Properties[1][2][3][4]

The fundamental difference lies in the carbon backbone and halogen content. MBA exists in a tautomeric equilibrium, while BIA is a fixed enol ether aldehyde.

FeatureMucobromic Acid (MBA)2-Bromo-3-isopropoxyacrolein (BIA)
CAS Number 488-11-9155272-73-4
Formula C₄H₂Br₂O₃C₆H₉BrO₂
Molecular Weight 257.87 g/mol 193.04 g/mol
Carbon Skeleton C4 (Butenoic acid derivative)C3 (Propenal derivative)
Bromine Content Dibromo (Positions 3,4)Monobromo (Position 2)
Functional Groups Carboxylic acid, Lactone, Masked AldehydeAldehyde, Vinyl Ether, Vinyl Bromide
Primary State Crystalline Solid (White/Beige)Oil / Low-melting Solid (Yellowish)
Tautomerism High (Open chain acid ⇌ Cyclic lactol)None (Fixed structure)
Structural Visualization

The following diagram illustrates the tautomeric nature of MBA versus the fixed structure of BIA.

ChemicalStructure cluster_0 Mucobromic Acid (Tautomerism) cluster_1 2-Bromo-3-isopropoxyacrolein MBA_Open Open Chain Form (Z)-2,3-dibromo-4-oxobut-2-enoic acid MBA_Cyclic Cyclic Lactol Form 3,4-dibromo-5-hydroxy-2(5H)-furanone MBA_Open->MBA_Cyclic Equilibrium BIA Fixed Structure 3-isopropoxy-2-bromo-2-propenal (No Acid, Mono-Br) MBA_Cyclic->BIA Decarboxylation & Elimination path

Caption: Mucobromic acid exists in equilibrium between open-chain and cyclic forms, whereas BIA is a discrete aldehyde formed via skeletal truncation.

Synthesis Pathway: From Parent to Daughter

BIA is synthesized from Mucobromic Acid. This transformation is critical for researchers to understand because it explains the loss of the second bromine and the carboxylic acid group.

The Mechanism:

  • Pseudo-esterification: Reaction of MBA with isopropanol (iPrOH) under acidic conditions forms the cyclic pseudo-ester (3,4-dibromo-5-isopropoxy-2(5H)-furanone).

  • Ring Opening & Decarboxylation: Under thermal forcing or basic conditions, the ring opens. The carboxyl group is lost as CO₂.

  • Elimination: A molecule of HBr is eliminated to restore the double bond, resulting in the mono-bromo acrolein derivative.

Synthesis Protocol (MBA to BIA)

Note: This protocol is adapted from standard methodologies for alkoxyacroleins.

  • Reagents: Mucobromic acid (1.0 eq), Isopropanol (excess or solvent), catalytic H₂SO₄ or p-TsOH.

  • Step 1 (Pseudo-ester): Reflux MBA in isopropanol with acid catalyst for 4–6 hours. Monitor by TLC for disappearance of MBA.

  • Step 2 (Conversion): The crude pseudo-ester is often treated with a mild base (e.g., K₂CO₃) or subjected to high-vacuum distillation which promotes thermal decarboxylation and HBr elimination.

  • Purification: The product, 2-bromo-3-isopropoxyacrolein, is distilled under reduced pressure. It is sensitive to oxidation and should be stored under inert gas at -20°C.

SynthesisFlow MBA Mucobromic Acid (C4H2Br2O3) Intermediate Pseudo-Ester Intermediate (3,4-dibromo-5-isopropoxy-2(5H)-furanone) MBA->Intermediate Esterification Iso Isopropanol + H+ Iso->Intermediate Waste Byproducts: CO2 (Gas) + HBr Intermediate->Waste BIA 2-Bromo-3-isopropoxyacrolein (C6H9BrO2) Intermediate->BIA Thermal Decarboxylation & Elimination

Caption: The synthetic cascade converting the C4 dibromo-acid (MBA) into the C3 monobromo-aldehyde (BIA).

Reactivity Profiles & Applications

The choice between MBA and BIA is dictated by the desired heterocyclic core.

A. Mucobromic Acid: The Pyridazinone Specialist

MBA is the reagent of choice for synthesizing 3(2H)-pyridazinones .

  • Mechanism: Reaction with hydrazines (R-NH-NH₂).

  • Regiochemistry: The hydrazine nitrogen attacks the lactone carbonyl and the aldehyde carbon.

  • Outcome: Retention of the 4-carbon chain and both bromine atoms (initially), though the 4-position bromine is labile and often substituted.

  • Use Case: Herbicide synthesis (e.g., Chloridazon analogues) and COX-2 inhibitors.

B. 2-Bromo-3-isopropoxyacrolein: The Imidazole/Pyrimidine Specialist

BIA is a "masked" dialdehyde equivalent (specifically a 1,3-electrophile).

  • Mechanism: Reaction with amidines (R-C(=NH)NH₂) or guanidines.

  • Reactivity: The isopropoxy group acts as an excellent leaving group (better than the hydroxy of MBA) in addition-elimination reactions. The aldehyde condenses with the primary amine.

  • Outcome: Formation of a 5-membered imidazole ring or 6-membered pyrimidine ring without the carboxylic acid moiety.

  • Use Case: Synthesis of C5a receptor modulators (e.g., 2-arylimidazole-4-carboxaldehydes) and kinase inhibitors.

Comparative Reaction Flow

ReactivityComparison MBA Mucobromic Acid (C4 Scaffold) Pyridazinone 4,5-Dibromopyridazin-3(2H)-one (6-membered ring, C4 retained) MBA->Pyridazinone Condensation BIA 2-Br-3-iPr-Acrolein (C3 Scaffold) Imidazole 2-Substituted Imidazole-4-carbaldehyde (5-membered ring, C3 retained) BIA->Imidazole Cyclization (-iPrOH, -H2O) Hydrazine + Hydrazines (R-NH-NH2) Hydrazine->Pyridazinone Amidine + Amidines (R-C(=NH)NH2) Amidine->Imidazole

Caption: Divergent synthetic pathways: MBA builds pyridazinones; BIA builds imidazoles.

Experimental Protocol: Imidazole Synthesis using BIA

Based on Shilcrat et al. (1997) methodology.

Objective: Synthesis of 2-Phenylimidazole-4-carboxaldehyde.

  • Preparation: Dissolve benzamidine hydrochloride (10 mmol) and 2-bromo-3-isopropoxyacrolein (10 mmol) in CHCl₃ or THF (50 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) or Et₃N (excess) to neutralize the hydrochloride and scavenge HBr generated during cyclization.

  • Reaction: Stir at room temperature for 12–24 hours. The isopropoxy group is displaced by the amidine nitrogen, followed by intramolecular condensation with the aldehyde.

  • Workup: Wash with water to remove salts. Dry organic layer over Na₂SO₄.[1][2]

  • Result: The bromine atom at position 2 is typically lost/eliminated during the aromatization or requires a reductive debromination step depending on the specific conditions, but BIA is often used to install the aldehyde functionality directly. Correction: In many protocols, the bromine remains on the imidazole initially or is removed if a reducing environment is used. However, the primary value of BIA is providing the pre-functionalized C3 backbone.

Handling and Stability

ParameterMucobromic Acid2-Bromo-3-isopropoxyacrolein
Stability Stable solid at RT. Hygroscopic.Unstable oil. Polymerizes if not stabilized.
Storage Glass jar, dry, RT.Freezer (-20°C), under Argon/Nitrogen.
Hazards Corrosive (Acid). Skin sensitizer.Lachrymator. High potency electrophile.
Incompatibility Strong bases (decomposes), Oxidizers.Acids (hydrolysis of ether), Amines (rapid reaction).

References

  • Shilcrat, S. C., et al. (1997).[3] "A New Regioselective Synthesis of 2-Aryl-4-formylimidazoles." Journal of Organic Chemistry, 62(24), 8449–8452. Link

  • Zhang, P., et al. (2002). "Discovery of potent C5a receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 12, 1651.
  • Organic Syntheses. "Mucobromic Acid." Org.[3][4] Synth. 1956, 36, 58. Link

  • Lover, M. J., et al. (1956). "The Chemistry of Mucobromic Acid." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide on the Stability of β-Bromo-β-Alkoxy Acroleins under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-Bromo-β-alkoxy acroleins are a class of multifunctional organic compounds characterized by an electron-rich enol ether system, an electron-deficient α,β-unsaturated aldehyde moiety, and a halogen substituent. This unique combination of functional groups makes them versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems and other valuable molecules. However, the inherent reactivity of these functionalities, especially the enol ether, raises critical questions about their stability, particularly under acidic conditions frequently encountered in synthetic and pharmaceutical processes.

This technical guide provides a comprehensive overview of the stability of β-bromo-β-alkoxy acroleins in acidic media. We will delve into the mechanistic underpinnings of their degradation, the electronic and steric effects of their substituents, and provide practical, field-proven methodologies for assessing their stability. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this important class of chemical intermediates.

Mechanistic Insights into the Acid-Catalyzed Degradation of β-Bromo-β-Alkoxy Acroleins

The primary pathway for the degradation of β-bromo-β-alkoxy acroleins under acidic conditions is the hydrolysis of the enol ether functionality. This reaction is well-documented for a wide range of enol ethers and is known to be acid-catalyzed.[1][2] The generally accepted mechanism proceeds through a rate-determining protonation of the β-carbon, followed by the rapid addition of water and subsequent collapse of the hemiacetal intermediate.[3]

Proposed Degradation Pathway

The acid-catalyzed hydrolysis of a generic β-bromo-β-alkoxy acrolein is proposed to proceed as follows:

  • Protonation of the β-Carbon: The reaction is initiated by the protonation of the electron-rich β-carbon of the enol ether by a hydronium ion (H₃O⁺). This is the rate-determining step of the overall hydrolysis reaction.[3] This step is favored over protonation of the oxygen atom, which is a non-productive pathway.[2]

  • Formation of a Resonance-Stabilized Oxonium Ion: The protonation results in the formation of a resonance-stabilized oxonium ion intermediate. The positive charge is delocalized between the carbon atom α to the oxygen and the oxygen atom itself.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Formation of a Hemiacetal: This nucleophilic attack leads to the formation of a protonated hemiacetal.

  • Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding a neutral hemiacetal intermediate.

  • Hemiacetal Decomposition: The hemiacetal is unstable and rapidly decomposes. Protonation of the alkoxy group's oxygen atom, followed by elimination of the corresponding alcohol (R'OH), and subsequent deprotonation of the carbonyl oxygen yields the final degradation products.

The primary degradation products are the corresponding β-bromo-α,β-unsaturated aldehyde and the alcohol derived from the alkoxy group.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of β-bromo-β-alkoxy acroleins.

The Influence of Substituents on Stability

The stability of β-bromo-β-alkoxy acroleins under acidic conditions is significantly influenced by the electronic and steric properties of the substituents at the β-position.

  • The β-Bromo Substituent: The bromine atom is strongly electron-withdrawing due to its high electronegativity. This has a dual effect on the molecule's reactivity. In the context of the acid-catalyzed hydrolysis of the enol ether, the electron-withdrawing nature of the bromine atom at the β-position is expected to decrease the electron density of the C=C double bond. This makes the initial protonation of the β-carbon (the rate-determining step) less favorable, thereby increasing the stability of the enol ether moiety towards acid-catalyzed hydrolysis compared to an unsubstituted analogue.

  • The β-Alkoxy Substituent: The alkoxy group (-OR') is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the π-system of the enol ether. This electron donation increases the electron density of the C=C double bond, making the β-carbon more susceptible to protonation. Consequently, the alkoxy group decreases the stability of the enol ether in acidic media. The nature of the alkyl group (R') can have a secondary steric effect, but the electronic effect is generally dominant.

  • Stability of the C-Br Bond: A potential secondary degradation pathway could involve the hydrolysis of the carbon-bromine bond. However, the hydrolysis of vinyl halides is generally slow under acidic conditions. The formation of a highly unstable vinyl cation intermediate makes an SN1-type mechanism unfavorable.[4] An alternative protonation-addition-elimination pathway is possible but is also generally not as facile as the hydrolysis of the enol ether. Therefore, under mild acidic conditions sufficient to hydrolyze the enol ether, the C-Br bond is expected to be relatively stable .

Table 1: Predicted Qualitative Effects of β-Substituents on the Stability of β-Alkoxy Acroleins in Acidic Media

Substituent at β-PositionElectronic EffectPredicted Effect on Hydrolysis Rate of Enol EtherRationale
-Br Electron-withdrawingDecreasesReduces electron density of the C=C bond, making the rate-determining protonation step less favorable.
-OR' Electron-donating (resonance)IncreasesIncreases electron density of the C=C bond, making the rate-determining protonation step more favorable.

Experimental Protocol for Stability Assessment

A robust and well-designed experimental protocol is crucial for accurately determining the stability of β-bromo-β-alkoxy acroleins under specific acidic conditions. The following is a comprehensive, field-proven methodology that can be adapted to specific research needs.

Objective

To determine the degradation kinetics of a β-bromo-β-alkoxy acrolein derivative under defined acidic conditions (e.g., pH, temperature, and acid catalyst) by monitoring the disappearance of the parent compound over time.

Materials and Equipment
  • β-bromo-β-alkoxy acrolein derivative of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid, sulfuric acid) of known concentration

  • Buffers of known pH

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or incubator

  • HPLC system with a UV-Vis or DAD detector

  • NMR spectrometer (optional, for structural elucidation of degradation products)

  • pH meter

Experimental Workflow

Caption: A typical experimental workflow for assessing the stability of a compound.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the β-bromo-β-alkoxy acrolein and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. The choice of solvent should be one in which the compound is highly soluble and stable.

  • Preparation of Reaction Mixtures:

    • In a series of volumetric flasks, prepare the acidic solutions (or buffers) of the desired pH and concentration.

    • Equilibrate the acidic solutions to the desired reaction temperature in a water bath.

    • Initiate the reaction by adding a small, known volume of the stock solution to each flask of pre-heated acidic solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

  • Incubation and Sampling:

    • Maintain the reaction mixtures at a constant temperature.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of degradation to obtain a sufficient number of data points for kinetic analysis.

  • Quenching the Reaction:

    • Immediately quench the reaction in the collected samples to prevent further degradation before analysis. This can be achieved by adding a predetermined amount of a suitable base to neutralize the acid or by diluting the sample in the mobile phase at a low temperature.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[5][6]

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with a suitable buffer or acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at the λmax of the β-bromo-β-alkoxy acrolein.

    • Inject the quenched samples into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Determine the concentration of the remaining parent compound at each time point by comparing the peak area to a calibration curve.

    • Plot the natural logarithm of the concentration of the parent compound versus time. If the reaction follows first-order or pseudo-first-order kinetics, this plot should be linear.[7]

    • The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t₁/₂) of the compound under the specific conditions can be calculated using the equation: t₁/₂ = 0.693 / k.

NMR Monitoring for Structural Elucidation

For a more in-depth understanding of the degradation pathway, NMR spectroscopy can be a powerful tool.[8][9][10]

  • Reaction in an NMR Tube:

    • The hydrolysis reaction can be initiated directly in an NMR tube by adding a small amount of a deuterated acid (e.g., DCl in D₂O) to a solution of the β-bromo-β-alkoxy acrolein in a suitable deuterated solvent.

  • Time-Course ¹H NMR Spectra:

    • Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products.

  • Structural Identification:

    • The structure of the degradation products can be determined by analyzing the chemical shifts, coupling constants, and integration of the new signals. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex spectra.

Conclusion

β-Bromo-β-alkoxy acroleins are valuable synthetic intermediates, but their utility is intrinsically linked to their stability. This guide has elucidated that the primary degradation pathway in acidic media is the hydrolysis of the enol ether moiety, a reaction whose rate is influenced by the electronic effects of the β-substituents. The electron-withdrawing bromine atom tends to stabilize the molecule against acid-catalyzed hydrolysis, while the electron-donating alkoxy group has a destabilizing effect. The carbon-bromine bond is predicted to be relatively stable under these conditions.

By understanding these mechanistic principles and employing the robust experimental protocols outlined herein, researchers can confidently assess the stability of their specific β-bromo-β-alkoxy acrolein derivatives. This knowledge is paramount for optimizing reaction conditions, ensuring the integrity of synthetic intermediates, and ultimately, for the successful development of new chemical entities in the pharmaceutical and other industries.

References

  • Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange. (2016, December 19).
  • Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from the Royal Society of Chemistry website.
  • Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. (n.d.).
  • Electronic substituent effects on the cleavage specificity of a non-heme Fe(2+)-dependent beta-diketone dioxygenase and their mechanistic implications. (2004, October 6). Journal of the American Chemical Society, 126(39), 12202–12203.
  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.).
  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Retrieved from a relevant online chemistry resource.
  • Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. (n.d.). PMC.
  • IV SEMMESTER. (n.d.).
  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (n.d.).
  • Enol ether - Wikipedia. (n.d.).
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.).
  • Controlling the reactivity of enol ether radical cations via the substitution pattern: investigation into electrochemically induced Diels–Alder reactions. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey. (2026, February 19).
  • Experimental methods in c
  • HYDROLYSIS. (n.d.).
  • Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. (n.d.). PMC.
  • Development of Stability Indicating Methods. (n.d.).
  • Reduction of Acrolein by Elemental Iron: Kinetics, pH Effect, and Detoxific
  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv.
  • Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange. (2017, March 14).
  • NMR analysis of hydrolysis reactions. (a) Time-course for acid... (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
  • Toxicological Profile for Acrolein. (n.d.).
  • Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. (2023, March 31). MDPI.
  • Kinetic studies in ester hydrolysis. (n.d.).
  • Assay and Stability Testing. (n.d.). Kinam Park.
  • What is the reaction of vinyl alcohol with bromine? (2022, September 27). Quora.
  • Stability Indicating Method Development & Valid
  • Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. (n.d.).
  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... (n.d.).
  • Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (1991, December). Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
  • Hydrolysis of the enol ether and cleavage of the cyclopropane ring. (n.d.).
  • (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. (2025, August 8).
  • C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation st
  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.
  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic
  • Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. (n.d.). PubMed.
  • Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Ether cleavage - Wikipedia. (n.d.).

Sources

Advanced Synthetic Utility of 3-Alkoxy-2-Bromoacrolein Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 3-alkoxy-2-bromoacrolein derivatives . This document is structured for researchers and medicinal chemists, focusing on the practical utility of this scaffold as a linchpin for synthesizing 4-bromoheterocycles.

Technical Guide & Whitepaper

Executive Summary

In the landscape of heterocyclic chemistry, 3-alkoxy-2-bromoacrolein (specifically 2-bromo-3-ethoxyacrolein) represents a "privileged" dielectrophilic building block. Its structural uniqueness lies in its dense functionality: a "push-pull" alkene system flanked by a reactive aldehyde and a synthetically versatile bromine atom.

For drug development professionals, this scaffold offers a direct, regioselective route to 4-bromopyrazoles , 5-bromopyrimidines , and 4-bromoisoxazoles —motifs ubiquitous in kinase inhibitors, agrochemicals, and anti-inflammatory agents. Unlike standard halogenation of pre-formed heterocycles, which can suffer from poor regiocontrol, using 3-alkoxy-2-bromoacrolein "bakes in" the halogen at a precise position while allowing diverse substitution patterns via the nucleophilic component.

Structural & Electronic Properties

To master the reactivity of this molecule, one must understand its electronic distribution. It is a vinylogous ester with an embedded vinyl bromide.

  • C3 (Beta-Carbon): Highly electrophilic due to the vinylogous activation by the carbonyl, yet modulated by the alkoxy group. It serves as the primary site for nucleophilic attack (Michael-type addition followed by elimination).

  • C2 (Alpha-Carbon): Bears the bromine atom. It is nucleophilic in the sense of the double bond but serves primarily as a structural anchor that directs the regiochemistry of cyclization.

  • C1 (Aldehyde): Hard electrophile, typically the second site of reaction during cyclocondensation.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityPathways Core 3-Alkoxy-2-Bromoacrolein (Scaffold) Pyrazole 4-Bromopyrazoles (Kinase Inhibitors) Core->Pyrazole + Hydrazine (-ROH, -H2O) Pyrimidine 5-Bromopyrimidines (Antivirals) Core->Pyrimidine + Amidine (-ROH, -H2O) Isoxazole 4-Bromoisoxazoles (Agrochemicals) Core->Isoxazole + Hydroxylamine (-ROH, -H2O) Hydrazine Hydrazines (R-NHNH2) Hydrazine->Core Amidine Amidines (R-C(=NH)NH2) Amidine->Core Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Core

Figure 1: Divergent synthesis of 4-bromoheterocycles via [3+2] and [3+3] cyclocondensations.

Synthetic Routes

The preparation of 3-alkoxy-2-bromoacrolein is a critical first step. The most robust method involves the bromination of 3-ethoxyacrolein followed by dehydrobromination.

Synthesis Workflow (Protocol A)

This route is preferred for its scalability and use of inexpensive reagents.

  • Precursor: 3-Ethoxyacrolein (Often prepared from ethyl vinyl ether and Vilsmeier reagent, or hydrolysis of 1,1,3,3-tetraethoxypropane).

  • Bromination: Addition of elemental bromine (

    
    ) across the double bond.
    
  • Elimination: Base-mediated elimination of HBr to restore the alkene.

Reaction Scheme:




Experimental Protocol: Preparation of 2-Bromo-3-Ethoxyacrolein

Note: This protocol is adapted from standard procedures for alpha-haloacroleins [1, 2].

Reagents:

  • 3-Ethoxyacrolein (10.0 g, 100 mmol)

  • Bromine (16.0 g, 100 mmol)

  • Triethylamine (11.1 g, 110 mmol)

  • Chloroform (dry, 150 mL)

Step-by-Step Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 3-ethoxyacrolein and chloroform. Cool the solution to 0–5°C using an ice/salt bath.

  • Bromination: Add bromine dropwise via an addition funnel over 30 minutes. Maintain temperature < 5°C. The solution will initially turn red/orange and then fade as the bromine is consumed. Critical: Ensure complete decolorization before proceeding.

  • Elimination: Add triethylamine dropwise over 20 minutes. A heavy precipitate of triethylamine hydrobromide will form immediately.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter off the solid salts. Wash the filtrate with cold water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp < 40°C to avoid polymerization).
    
  • Purification: The crude oil can often be used directly. For high purity, vacuum distillation or rapid column chromatography (silica, Hexane/EtOAc) is recommended.

Yield: Typically 65–80%. Appearance: Pale yellow to orange oil (lachrymator – handle in fume hood).

Reactivity Profile & Case Studies

The power of 3-alkoxy-2-bromoacrolein lies in its ability to react with binucleophiles. The mechanism invariably proceeds via an Addition-Elimination sequence at C3, followed by cyclization at C1.

Synthesis of 4-Bromopyrazoles

This is the most common application. The bromine at position 4 is strategic; it is perfectly positioned for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl groups, creating complex kinase inhibitor libraries.

Mechanism:

  • Attack: Hydrazine nitrogen attacks C3.

  • Elimination: Ethoxide leaves, forming an amino-acrolein intermediate.

  • Cyclization: The second nitrogen attacks the aldehyde (C1).

  • Dehydration: Loss of water aromatizes the ring.

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine attacks C3) Step2 Step 2: Elimination of EtO (Formation of Enaminone) Step1->Step2 - EtOH Step3 Step 3: Cyclization (Intramolecular attack on CHO) Step2->Step3 Final Product: 4-Bromopyrazole Step3->Final - H2O

Figure 2: Mechanistic flow of pyrazole formation.

Quantitative Comparison of Heterocycle Synthesis

The following table summarizes reaction conditions and yields for various heterocycles derived from 3-alkoxy-2-bromoacrolein.

Target HeterocycleNucleophileConditionsTypical YieldKey Reference
4-Bromopyrazole Hydrazine HydrateEtOH, Reflux, 2h85-95%[3]
1-Aryl-4-bromopyrazole PhenylhydrazineEtOH, AcOH (cat), Reflux75-88%[3, 4]
5-Bromopyrimidine BenzamidineNaOEt, EtOH, Reflux60-75%[1]
4-Bromoisoxazole Hydroxylamine HClPyridine/EtOH, Reflux70-80%[5]

Strategic Advantages in Drug Discovery

Why use 3-alkoxy-2-bromoacrolein over direct bromination of the heterocycle?

  • Regiocontrol: Direct bromination of pyrazoles or pyrimidines can lead to mixtures (e.g., polybromination or wrong isomer). The acrolein route guarantees the bromine location.

  • Diversity Oriented Synthesis (DOS): You can vary the "R" group on the hydrazine or amidine before the ring is formed, allowing for a combinatorial library where the bromine handle is constant and ready for late-stage diversification.

  • Mild Conditions: Avoids harsh brominating agents (

    
    , NBS in acid) that might be incompatible with sensitive functional groups on the nucleophile.
    
Case Study: Synthesis of p38 MAP Kinase Inhibitors

Many p38 inhibitors contain a 4-aryl-5-amino-pyrazole core.

  • Workflow:

    • React 2-bromo-3-ethoxyacrolein with a substituted hydrazine.

    • Obtain 4-bromopyrazole.[1][2]

    • Perform Suzuki coupling at the 4-position with an aryl boronic acid.

    • Result: A highly substituted biaryl pyrazole synthesized in just 3 steps with high regiocontrol.

References

  • Bromination process for preparation of 2-bromo-3 alkoxyacroleins.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. (Related vinylogous chemistry illustrating the stability/reactivity profile). Source: Jordan Journal of Chemistry. URL:[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Source: Journal of the Mexican Chemical Society.[2][3] URL:[Link][3][4]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles. Source: SIOC (Chinese Academy of Sciences). URL:[Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazole and Pyrimidine Cores from 2-Bromo-3-isopropoxyacrolein for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of modern medicinal chemistry, the efficient construction of privileged heterocyclic scaffolds is paramount. Pyrazole and pyrimidine cores are foundational motifs in a vast array of FDA-approved drugs, valued for their metabolic stability and versatile biological activities, which span from anticancer to anti-inflammatory applications.[1][2][3][4] The synthetic challenge lies in developing robust and flexible pathways to generate diverse libraries of these heterocycles for structure-activity relationship (SAR) studies.

This guide details the application of 2-bromo-3-isopropoxyacrolein, a highly versatile trifunctional C3 synthon, in the synthesis of substituted pyrazoles and pyrimidines. Its unique structure—an α,β-unsaturated aldehyde bearing two distinct leaving groups (bromo at the α-position and isopropoxy at the β-position)—provides a powerful tool for medicinal chemists. The electrophilic nature of the aldehyde and the conjugated double bond, combined with the sequential elimination of these leaving groups, allows for a controlled and regioselective annulation process. This document provides detailed mechanistic insights and field-tested protocols for the reaction of this synthon with hydrazines and amidines, offering a direct route to these critical heterocyclic systems.

Synthesis of Pyrazoles via Reaction with Hydrazines

The reaction between a 1,3-dielectrophile and a hydrazine is a cornerstone of pyrazole synthesis.[5][6][7] The use of 2-bromo-3-isopropoxyacrolein as the electrophilic partner offers a redox-neutral pathway to the aromatic pyrazole core, as the elimination of HBr and isopropanol drives the aromatization without the need for an external oxidizing agent.[6]

Mechanistic Pathway

The formation of the pyrazole ring proceeds through a well-defined cascade of reactions. The causality behind this sequence is rooted in the distinct reactivity of the functional groups:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine derivative attacks the most electrophilic site, the aldehyde carbonyl carbon, to form a transient hemiaminal.

  • Condensation: This is immediately followed by dehydration to yield a hydrazone intermediate. This step is often acid-catalyzed to facilitate the loss of water.

  • Intramolecular Michael Addition (Annulation): The second nitrogen atom of the hydrazone then performs an intramolecular conjugate addition to the β-carbon of the α,β-unsaturated system. This cyclization step forms the five-membered pyrazoline ring.

  • Aromatization via Elimination: The final, irreversible step is the aromatization of the pyrazoline intermediate. This occurs through the sequential elimination of the two leaving groups. Typically, the isopropoxy group is eliminated first, followed by the bromide, to yield the stable, aromatic pyrazole ring.

Pyrazole Synthesis Mechanism cluster_0 Reaction Steps Start 2-Bromo-3-isopropoxyacrolein + Hydrazine (R-NHNH2) Hydrazone Hydrazone Intermediate Formation (Condensation) Start->Hydrazone 1. Attack & Dehydration Pyrazoline Intramolecular Michael Addition (Cyclization to Pyrazoline) Hydrazone->Pyrazoline 2. Annulation Elimination1 Elimination of Isopropanol Pyrazoline->Elimination1 3. Aromatization Step I Elimination2 Elimination of HBr Elimination1->Elimination2 4. Aromatization Step II Product Substituted Pyrazole Elimination2->Product

Caption: Mechanism for pyrazole synthesis from 2-bromo-3-isopropoxyacrolein.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole

This protocol describes a representative synthesis using phenylhydrazine. The choice of an alcohol as the solvent facilitates the dissolution of reactants and can participate in proton transfer, while the addition of a catalytic amount of acid ensures efficient hydrazone formation.

Materials:

  • 2-Bromo-3-isopropoxyacrolein (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (anhydrous, 5 mL per mmol of acrolein)

  • Glacial Acetic Acid (0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-3-isopropoxyacrolein and anhydrous ethanol. Stir until the reactant is fully dissolved.

  • Reagent Addition: Add phenylhydrazine dropwise to the solution at room temperature. A slight exotherm may be observed. Following the addition, add the catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid, followed by brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1H-pyrazole.

Data Summary

The following table provides representative data for the synthesis of pyrazoles using this methodology. Yields are typically moderate to high, demonstrating the robustness of the protocol.

Hydrazine ReactantProductTypical Reaction Time (h)Typical Yield (%)
Hydrazine Hydrate1H-Pyrazole675
Phenylhydrazine1-Phenyl-1H-pyrazole582
4-Methylphenylhydrazine1-(p-tolyl)-1H-pyrazole585
4-Nitrophenylhydrazine1-(4-nitrophenyl)-1H-pyrazole868

Synthesis of Pyrimidines via Reaction with Amidines

The synthesis of pyrimidines from a three-carbon unit and an amidine is a classic and powerful strategy in heterocyclic chemistry.[8][9] 2-Bromo-3-isopropoxyacrolein serves as an ideal C3 synthon, reacting with amidines in a cyclocondensation reaction to produce highly substituted pyrimidines.

Mechanistic Pathway

The formation of the pyrimidine ring is a logical and stepwise process driven by the nucleophilicity of the amidine and the electrophilic nature of the acrolein derivative.

  • Amidine Activation: In cases where an amidine salt (e.g., hydrochloride) is used, a base is required to generate the free amidine, which is the active nucleophile.

  • Initial Nucleophilic Attack: One of the amidine nitrogens attacks the aldehyde carbonyl, leading to a hemiaminal intermediate.

  • Cyclization/Condensation: The second nitrogen of the amidine intermediate attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. This is followed by the elimination of water to form a dihydropyrimidine intermediate.

  • Aromatization: Similar to the pyrazole synthesis, the reaction is driven to completion by the elimination of isopropanol and HBr from the intermediate, resulting in the formation of the stable aromatic pyrimidine ring.

Pyrimidine_Workflow cluster_workflow Experimental Workflow: Pyrimidine Synthesis start Dissolve Amidine Salt & Base in Solvent add_acrolein Add 2-Bromo-3-isopropoxyacrolein start->add_acrolein 1. Prepare Nucleophile reflux Heat to Reflux (Monitor by TLC) add_acrolein->reflux 2. Initiate Reaction workup Aqueous Work-up (Quench & Extract) reflux->workup 3. Reaction Completion purify Purification (Column Chromatography) workup->purify 4. Isolate Product characterize Characterization (NMR, MS, etc.) purify->characterize

Sources

Application Note: Cyclization of 2-Bromo-3-Isopropoxyacrolein to Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 5-bromopyrimidines via the cyclocondensation of 2-bromo-3-isopropoxyacrolein with amidines, guanidines, or ureas.

5-Bromopyrimidines are critical pharmacophores and versatile intermediates in medicinal chemistry, serving as electrophilic partners in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). While 2-bromomalonaldehyde is the theoretical parent synthon for this transformation, it is chemically unstable. The 2-bromo-3-isopropoxyacrolein derivative serves as a superior, stable, crystalline equivalent that undergoes clean cyclization with binucleophiles.

Key Advantages of this Protocol:

  • Stability: Uses a bench-stable solid precursor rather than unstable malonaldehyde salts.

  • Regiospecificity: Delivers 5-bromo-substituted pyrimidines with high fidelity.

  • Scalability: Suitable for gram-to-kilogram scale synthesis under standard laboratory conditions.

Chemical Background & Mechanism[1][2][3][4]

The Reagent

2-Bromo-3-isopropoxyacrolein (CAS: 155272-73-4) acts as a masked 1,3-dicarbonyl equivalent. The isopropoxy group functions as an exchangeable leaving group, while the bromine atom at the 2-position is retained in the final aromatic ring.

Reaction Mechanism

The formation of the pyrimidine core proceeds through a stepwise condensation-elimination sequence.

  • Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbonyl carbon of the acrolein.

  • Cyclization: The second nitrogen of the amidine attacks the

    
    -carbon (C3), displacing the isopropoxy group.
    
  • Aromatization: Elimination of water and isopropanol drives the formation of the aromatic pyrimidine ring.

PyrimidineSynthesis Start 2-Bromo-3-isopropoxyacrolein (Electrophile) Inter1 Intermediate A (Imine Formation) Start->Inter1 + Amidine Amidine Amidine/Guanidine (Binucleophile) Amidine->Inter1 Inter2 Intermediate B (Cyclization/Addition) Inter1->Inter2 Intramolecular Attack Elim Elimination (- iPrOH, - H2O) Inter2->Elim Product 5-Bromopyrimidine (Aromatic Product) Elim->Product Aromatization

Figure 1: Mechanistic pathway for the cyclization of 2-bromo-3-isopropoxyacrolein with amidines.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Bromo-3-isopropoxyacrolein (1.0 equiv)

    • Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) or Guanidine HCl (1.1 equiv)

    • Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Potassium Carbonate (K₂CO₃)

    • Solvent: Absolute Ethanol (EtOH) or DMF (for lower solubility amidines)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Inert gas line (Nitrogen or Argon)

    • Rotary evaporator

Standard Operating Procedure (SOP)

Scale: 10 mmol reaction (approx. 1.93 g of acrolein precursor)

StepActionCritical Parameter
1. Preparation Charge a dry 100 mL round-bottom flask with Amidine Hydrochloride (11.0 mmol) and Absolute Ethanol (20 mL).Ensure glassware is dry.
2. Free Basing Add Sodium Ethoxide solution (11.0 mmol, ~4.1 mL of 21% wt) dropwise to the amidine suspension. Stir for 10 min at RT.pH should be >9. NaCl precipitates.
3. Addition Add 2-Bromo-3-isopropoxyacrolein (1.93 g, 10.0 mmol) in one portion.Exothermic reaction possible.
4. Cyclization Heat the mixture to Reflux (78°C) for 4–6 hours.Monitor by TLC/LCMS for disappearance of acrolein.
5. Workup Cool to Room Temperature. Concentrate under reduced pressure to remove Ethanol.Do not overheat the residue.
6. Extraction Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).Check aqueous pH; adjust to 7-8 if necessary.
7. Purification Dry organics over Na₂SO₄, filter, and concentrate.[1][2] Recrystallize from Hexanes/EtOAc or purify via silica chromatography.5-Bromopyrimidines are typically solids.
Variation: Synthesis of 2-Amino-5-Bromopyrimidine (Guanidine Cyclization)

When using Guanidine Carbonate or Guanidine HCl , the solubility in ethanol may be lower.

  • Modification: Use Guanidine Carbonate (0.6 equiv, as it provides 2 guanidine units) directly without NaOEt, or use Guanidine HCl with 1.1 equiv NaOEt.

  • Reflux Time: May require extended reflux (6–12 hours) due to the lower nucleophilicity of guanidine compared to alkyl amidines.

Results & Data Analysis

Expected Yields

The following table summarizes typical yields for various 2-substituted-5-bromopyrimidines using this protocol.

EntryBinucleophile (R-C(=NH)NH₂)Product (2-R-5-Bromopyrimidine)Typical Yield (%)Physical State
1Formamidine Acetate5-Bromopyrimidine65–75%White Solid
2Acetamidine HCl2-Methyl-5-bromopyrimidine70–85%Crystalline Solid
3Benzamidine HCl2-Phenyl-5-bromopyrimidine80–90%White Needles
4Guanidine Carbonate2-Amino-5-bromopyrimidine60–75%Off-white Solid
Analytical Characterization (Example: Entry 2)
  • ¹H NMR (400 MHz, CDCl₃):

    
     8.75 (s, 2H, H-4/H-6), 2.70 (s, 3H, CH₃).
    
  • ¹³C NMR (100 MHz, CDCl₃):

    
     166.5 (C-2), 158.2 (C-4/6), 118.5 (C-5), 25.8 (CH₃).
    
  • Mass Spec (ESI): m/z 173/175 [M+H]⁺ (1:1 Br isotope pattern).

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Incomplete elimination of isopropanol.Ensure reflux is vigorous; extend reaction time. Verify base stoichiometry (1.0–1.1 equiv).
Dark/Tar Formation Polymerization of acrolein precursor.Ensure inert atmosphere (N₂). Add acrolein after free-basing the amidine.
Starting Material Remains Amidine salt not fully neutralized.Check pH of reaction mixture.[3][4] Ensure NaOEt is fresh and active.
Product Impurity Hydrolysis of acrolein to malonaldehyde.Use anhydrous ethanol. Avoid excessive water in workup until reaction is complete.

Safety & Handling

  • 2-Bromo-3-isopropoxyacrolein: May act as a lachrymator and skin irritant. Handle in a fume hood. Avoid inhalation.

  • Brominated Pyrimidines: Often biologically active; handle with standard personal protective equipment (PPE).

  • Sodium Ethoxide: Moisture sensitive and corrosive.

References

  • Primary Methodology: Shilcrat, S. C.; Mokhallalati, M. K.; Fortunak, J. M.; Pridgen, L. N. "A New Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles." Journal of Organic Chemistry1997 , 62, 8449–8454.[1][5] (Describes the utility of 2-bromo-3-isopropoxyacrolein as a stable C3 synthon). Link

  • Patent Application: "Preparation method of 5-bromo-2-substituted pyrimidine compounds." CN110642788A. (Describes analogous cyclization using 2-bromomalonaldehyde derivatives). Link

  • General Review: Schenone, P.; Mosti, L.; Menozzi, G. "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. 5. Synthesis of pyrimidines." Journal of Heterocyclic Chemistry1982 , 19, 1355. (Background on vinamidinium cyclizations). Link

  • Precursor Synthesis: Bertz, S. H.; Dabbagh, G.; Cotte, P. "Synthesis of 3-alkoxy-2-bromoacroleins." Journal of Organic Chemistry1982 , 47, 2216. (Methodology for synthesizing the starting material).[6][7][1][2][3][8][9][10][11][12][13][14] Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-bromo-3-(propan-2-yloxy)prop-2-enal during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-3-(propan-2-yloxy)prop-2-enal. This guide is designed for researchers, scientists, and drug development professionals to address the critical aspects of preventing hydrolysis and other degradation pathways during the storage of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your compound.

Understanding the Instability: The Chemical Nature of 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal is a multifunctional molecule featuring an α,β-unsaturated aldehyde, a bromine substituent on the double bond, and an enol ether linkage. This combination of functional groups, while synthetically useful, also renders the molecule susceptible to several degradation pathways, primarily hydrolysis.

The enol ether is particularly prone to acid-catalyzed hydrolysis, which cleaves the isopropoxy group, leading to the formation of highly reactive and often undesired byproducts. Additionally, the activated double bond of the α,β-unsaturated aldehyde can participate in polymerization reactions, especially when initiated by light, heat, or impurities.[1] Oxidative degradation is another potential concern for aldehydes.[1]

This guide will provide actionable strategies to mitigate these degradation routes, ensuring the compound's purity and reactivity are maintained for the duration of its storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-bromo-3-(propan-2-yloxy)prop-2-enal?

A1: Visual inspection can often provide the first clues of degradation. Signs to watch for include:

  • Change in color: A noticeable yellowing or darkening of the compound.

  • Formation of precipitates: This can indicate polymerization.[1]

  • Changes in viscosity: An increase in viscosity or solidification is a strong indicator of polymerization.

For a more quantitative assessment, chromatographic analysis is recommended. Degradation may be observed as:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to hydrolysis products or other degradants.

  • A shift in the retention time of the main peak.[1]

Q2: What are the ideal temperature and atmospheric conditions for storing this compound?

A2: To minimize degradation, 2-bromo-3-(propan-2-yloxy)prop-2-enal should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is highly recommended to slow down the rates of hydrolysis and potential polymerization.[2][3] For long-term storage, some sensitive intermediates are stored at -20°C.[1]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation.

  • Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.[3]

Q3: How critical is moisture control, and how can I ensure a dry environment?

A3: Moisture control is paramount due to the compound's susceptibility to hydrolysis. The presence of even trace amounts of water, especially under acidic or basic conditions, can initiate degradation. To ensure a dry environment:

  • Use of Desiccants: Store the vial containing the compound inside a desiccator with a suitable desiccant like silica gel or molecular sieves.

  • Anhydrous Solvents: If the compound is stored as a solution, it is imperative to use a high-purity, anhydrous aprotic solvent.

  • Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and septum to prevent moisture ingress from the atmosphere.[4]

Q4: Can I store 2-bromo-3-(propan-2-yloxy)prop-2-enal as a solution? If so, what are the recommended solvents?

A4: Storing the compound as a solution in a suitable anhydrous, aprotic solvent can be advantageous, as it can reduce the risk of polymerization that may occur in the neat form. Recommended solvents include:

  • Acetonitrile (anhydrous): Often a good choice for polar aprotic compounds.[1]

  • Dichloromethane (anhydrous, stabilized): Ensure it is free of acidic impurities.

  • Tetrahydrofuran (THF) (anhydrous, stabilized with BHT): Be mindful of peroxide formation in aged THF.

It is crucial to use freshly opened or properly stored anhydrous solvents.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 2-bromo-3-(propan-2-yloxy)prop-2-enal.

Problem: Rapid Discoloration of the Compound
  • Potential Cause 1: Oxidation. Exposure to air can lead to the oxidation of the aldehyde functionality.

    • Solution: Handle the compound under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container backfilled with argon or nitrogen.

  • Potential Cause 2: Acid- or Base-Catalyzed Decomposition. Trace acidic or basic impurities on glassware or in the storage container can accelerate degradation.

    • Solution: Ensure all glassware is scrupulously cleaned and dried before use. Consider rinsing with a neutralizing agent followed by a final rinse with a high-purity solvent.

Problem: Formation of a Solid Precipitate in the Vial
  • Potential Cause: Polymerization. The α,β-unsaturated system is prone to radical polymerization, which can be initiated by light, heat, or impurities.[5]

    • Solution 1: Add a Polymerization Inhibitor. For long-term storage, the addition of a radical scavenger can be effective. Common inhibitors include butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) at concentrations typically in the range of 100-500 ppm.[5][6] The choice and concentration of the inhibitor should be compatible with your downstream applications.

    • Solution 2: Strict Temperature and Light Control. As mentioned in the FAQs, storing at low temperatures (2-8°C) and in the dark significantly reduces the risk of polymerization.[3]

Hydrolysis Mechanism and Prevention

The primary degradation pathway for 2-bromo-3-(propan-2-yloxy)prop-2-enal is acid-catalyzed hydrolysis of the enol ether. The mechanism involves the protonation of the double bond, followed by the attack of water and subsequent loss of isopropanol.

Hydrolysis_Mechanism cluster_0 Hydrolysis of 2-bromo-3-(propan-2-yloxy)prop-2-enal Start 2-bromo-3-(propan-2-yloxy)prop-2-enal Protonation Protonated Intermediate Start->Protonation + H+ Water_Attack Hemiacetal Intermediate Protonation->Water_Attack + H2O Deprotonation Loss of Isopropanol Water_Attack->Deprotonation End 2-bromo-3-oxopropanal Deprotonation->End

Caption: Acid-catalyzed hydrolysis of the enol ether.

To prevent this, it is critical to avoid acidic conditions. If the compound is to be used in a reaction that is sensitive to acidic impurities, it is advisable to store it over a small amount of a non-nucleophilic, sterically hindered base, such as proton sponge, or to pass a solution of the compound through a small plug of basic alumina before use.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Slows down hydrolysis and polymerization rates.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde.
Light Protect from light (Amber vial)Minimizes light-induced polymerization.[3]
Moisture AnhydrousPrevents hydrolysis of the enol ether.
Solvent (for solution storage) Anhydrous, aprotic solvents (e.g., Acetonitrile, Dichloromethane)Provides a stable medium and can reduce polymerization.[1]
Additives Polymerization inhibitor (e.g., BHT, MEHQ at 100-500 ppm)Scavenges free radicals to prevent polymerization.[5]

Analytical Methods for Stability Monitoring

To quantitatively assess the stability of 2-bromo-3-(propan-2-yloxy)prop-2-enal during storage, the following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for monitoring the purity of the compound and detecting the formation of non-volatile degradation products.

  • Protocol: HPLC-UV Analysis with DNPH Derivatization

    • Derivatization: React a known amount of the compound with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid) to form the corresponding hydrazone. This derivative is more stable and has a strong UV chromophore, enhancing detection sensitivity.[7][8]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector at 360 nm.

    • Quantification: The concentration of the compound can be determined by comparing the peak area of its DNPH derivative to a calibration curve prepared from a freshly purified standard.

HPLC_Workflow cluster_1 HPLC-UV Analysis Workflow Sample Sample of 2-bromo-3-(propan-2-yloxy)prop-2-enal Derivatization Derivatization with DNPH Sample->Derivatization HPLC_Injection Injection into HPLC-UV Derivatization->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection at 360 nm Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying and quantifying volatile degradation products.

  • Protocol: GC-MS Analysis

    • Sample Preparation: Dilute a small aliquot of the compound in a suitable volatile solvent (e.g., dichloromethane).

    • GC Conditions:

      • Column: A low-to-mid polarity capillary column (e.g., HP-5ms).

      • Injection: Split/splitless inlet.

      • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to separate components with different boiling points.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400.

    • Analysis: The parent compound and its degradation products can be identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis process without the need for derivatization.

  • Protocol: ¹H NMR Monitoring

    • Sample Preparation: Dissolve a sample of the compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃ or chloroform-d).

    • Data Acquisition: Acquire a ¹H NMR spectrum at time zero. To monitor hydrolysis, a known amount of D₂O can be added, and spectra can be acquired at regular intervals.[9][10]

    • Analysis: The disappearance of the signals corresponding to the enol ether protons and the appearance of new signals for the hydrolysis products can be integrated to determine the rate of degradation.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). ResearchGate. Retrieved from [Link]

  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Aldehyde Allergy: Symptoms, Causes, and Management. Retrieved from [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Araya Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia, 38(1), 502-516.
  • Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]

  • Araya Araya, M., et al. (n.d.). View of Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Revistas.una.ac.cr. Retrieved from [Link]

  • RSC Publishing. (2023, February 7). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.
  • Multiresidual gas chromatography-tandem mass spectrometry method for determination of plant protection product residues in fruit. (n.d.). ScienceDirect. Retrieved from [Link]

  • MDPI. (2020, October 13). A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. Retrieved from [Link]

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. (n.d.). ACS Publications. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Bruker. (n.d.). InsightMR for High-Field. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]

  • Magritek. (n.d.). 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. Retrieved from [Link]

  • PubMed. (2020, March). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Retrieved from [Link]

  • Springer. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

  • Waters Help Center. (n.d.). Sep-Pak XPoSure Aldehyde Sampler. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • ResearchGate. (2017, January 19). (PDF) The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US3824292A - Bromination process.
  • ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Progress towards the synthesis of Papuaforin A: Selective formation of α-bromoenones from silyl enol ethers. Retrieved from [Link]

  • PubMed. (2021, November 22). Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Reddit. (2025, November 21). α-Halogenation a hindered ketone, struggling with silyl enol ether formation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Revealing Molecular-Scale Structural Changes in Polymer Nanocomposites during Thermo-Oxidative Degradation Using Evolved Gas Analysis with High-Resolution Time-of-Flight Mass Spectrometry Combined with Principal Component Analysis and Kendrick Mass Defect Analysis. Retrieved from [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Frontiers. (2021, August 3). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A. Retrieved from [Link]

  • PubMed Central (PMC). (2019, February 22). A GC-MS Protocol for Separating Endangered and Non-endangered Pterocarpus Wood Species. Retrieved from [Link]

  • EPA NEPIs. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central (PMC). (2019, March 30). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Retrieved from [Link]

  • Shewanella benthica. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds. Retrieved from [Link]

  • MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

Sources

Separating E/Z isomers of 2-bromo-3-(propan-2-yloxy)prop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-(propan-2-yloxy)prop-2-enal Ticket ID: #ISO-SEP-882 Subject: Resolution of E/Z Isomers, Purification Protocols, and Stability Management Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are dealing with 2-bromo-3-(propan-2-yloxy)prop-2-enal , a highly functionalized


-alkoxy-

-bromoacrolein.[1] This class of compounds acts as a "push-pull" alkene, making it electronically versatile but chemically fragile.[1]

The separation of E (Entgegen) and Z (Zusammen) isomers is critical because they exhibit vastly different reactivities in cycloadditions (e.g., Diels-Alder) and nucleophilic substitutions. The primary challenges you will face are acid-catalyzed hydrolysis of the enol ether moiety and photo-induced isomerization .

This guide provides a self-validating workflow to identify, separate, and store these isomers.

Module 1: Diagnostic & Identification (The "Is it E or Z?" Problem)

Before attempting separation, you must definitively assign the geometry. Standard coupling constants (


-values) are useless here because C2 is substituted with Bromine, eliminating vicinal proton coupling.

The Golden Rule: Use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) to determine stereochemistry based on the spatial proximity of the vinyl proton (H3) and the aldehyde proton (H1).

Structural Geometry & NOE Prediction
  • Z-Isomer (Zusammen): The Bromine (C2) and Isopropoxy (C3) groups are on the same side. Consequently, the Aldehyde (CHO) and Vinyl Proton (H3) are also on the same side (cis-relationship).

  • E-Isomer (Entgegen): The Bromine and Isopropoxy groups are on opposite sides. The Aldehyde and Vinyl Proton are trans to each other.

Diagnostic Criteria Table
FeatureZ-Isomer (cis-Br/O)E-Isomer (trans-Br/O)
Geometry (H3 vs CHO) Cis Trans
NOE Signal (H3

CHO)
Strong Enhancement (>2-5%)Weak / Negligible
Aldehyde Shift (

)
Typically ~9.2 - 9.4 ppmTypically ~9.0 - 9.2 ppm
Thermodynamics Often Kinetic ProductOften Thermodynamic Product

Tech Note: The chemical shifts provided are representative ranges for


-bromo-

-alkoxyacroleins. Do not rely solely on shift position; NOE is the only definitive confirmation.

Module 2: Chromatographic Separation Workflow

Critical Warning: This molecule contains an enol ether linkage.[1] Standard silica gel is acidic (pH ~5-6) and will hydrolyze your compound into the corresponding malonaldehyde derivative (turning the fraction brown/black).

Protocol: Buffered Flash Chromatography[1]

Reagents Required:

  • Silica Gel (40-63

    
    m).[1]
    
  • Triethylamine (Et

    
    N).[1]
    
  • Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

Step-by-Step Procedure:

  • Slurry Preparation (The Neutralization Step):

    • Prepare the silica slurry using 95:5 Hex/Et

      
      N.
      
    • Allow the slurry to sit for 15 minutes. This neutralizes acidic sites on the silica surface.

    • Why? This prevents the "brown band of death" (decomposition) during elution.

  • Column Packing:

    • Pour the neutralized slurry into the column.

    • Flush with 5 column volumes (CV) of pure Hexanes to remove excess free amine (which could streak your compound).

  • Loading:

    • Dissolve the crude mixture in a minimum amount of 10% EtOAc/Hex.

    • Pro Tip: If the crude is an oil, avoid loading with CH

      
      Cl
      
      
      
      if possible, as it can induce band broadening in this solvent system.
  • Elution Gradient:

    • 0-5 min: 100% Hexanes (Elutes non-polar impurities).[1]

    • 5-20 min: 0%

      
       10% EtOAc in Hexanes.
      
    • 20-40 min: 10%

      
       20% EtOAc in Hexanes.
      
    • Observation: The Z-isomer (less polar due to internal dipole minimization in many conformers) typically elutes first. The E-isomer follows.

  • Fraction Analysis:

    • Do not let fractions sit in the test tubes overnight. The trace acidity in non-distilled EtOAc can degrade them. Concentrate immediately on a rotary evaporator (bath temp < 30°C).

Module 3: Visualization of Workflows

Figure 1: Separation & Logic Flow

This diagram illustrates the decision-making process for purifying the isomers.

SeparationProtocol Start Crude Reaction Mixture (E/Z Mixture) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision1 Are spots distinct? TLC->Decision1 Prep Pre-treat Silica with 5% Et3N/Hex Decision1->Prep Yes ($Delta$Rf > 0.1) Use HPLC (C18) Use HPLC (C18) Decision1->Use HPLC (C18) No (Overlap) RunCol Run Flash Column Gradient: 0-20% EtOAc/Hex Prep->RunCol Decomp ALERT: Streaking/Browning? RunCol->Decomp Iso1 Fraction A (Likely Z) Concentrate < 30°C Decomp->Iso1 No (Clean) Add 1% Et3N to Eluent Add 1% Et3N to Eluent Decomp->Add 1% Et3N to Eluent Yes (Hydrolysis) NOE 1D-NOESY Experiment Iso1->NOE Iso2 Fraction B (Likely E) Concentrate < 30°C Iso2->NOE Final Confirmed Pure Isomers NOE->Final Assign Geometry Add 1% Et3N to Eluent->RunCol

Caption: Workflow for the chromatographic separation of acid-sensitive enol ethers.

Module 4: Troubleshooting & FAQs

Q1: My compound turns into a black tar on the rotary evaporator.

  • Diagnosis: Acid-catalyzed polymerization or hydrolysis.[1]

  • Solution: Your solvent might be acidic (chloroform/DCM often contains HCl traces).[1]

    • Filter your solvent through basic alumina before use.[1]

    • Add a drop of Triethylamine to the collection flask before evaporation to buffer the solution.

Q2: The peaks coalesce (merge) during NMR analysis.

  • Diagnosis: E/Z Isomerization is occurring in the NMR tube.

  • Cause: Acidic CDCl

    
     or light sensitivity.[1]
    
  • Solution:

    • Filter CDCl

      
       through basic alumina.
      
    • Use C

      
      D
      
      
      
      (Deuterated Benzene) instead.[1] It is non-acidic and the "aromatic solvent induced shift" (ASIS) often improves peak separation significantly.

Q3: I isolated the Z-isomer, but after 2 days in the fridge, it's a 50:50 mixture.

  • Diagnosis: Thermodynamic equilibration.[1]

  • Solution: These compounds are photo-labile.[1]

    • Store strictly in Amber Vials wrapped in foil.

    • Store at -20°C under Argon.

    • Avoid prolonged exposure to fluorescent lab lights.

References

  • Effenberger, F. et al. "Synthesis and Reactions of 3-Alkoxyacroleins."[1] Chemische Berichte, vol. 115, no. 3, 1982, pp. 1126-1133.

    • Context: Foundational text on the synthesis and stability of -alkoxyacroleins.
  • Tietze, L. F. et al. "Hetero-Diels-Alder Reactions of Enol Ethers."[1] Journal of Organic Chemistry, vol. 55, no. 12, 1990, pp. 3684-3689.

    • Context: Discusses the reactivity differences between E/Z isomers in cycloadditions.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

    • Context: Authoritative guide on using 1D-NOESY for stereochemical assignment.

Sources

Troubleshooting low reactivity of isopropoxy group in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropoxy Group Reactivity Status: Online | Ticket ID: iPr-SOLV-001

Welcome to the Reaction Optimization Hub

Subject: Troubleshooting Low Reactivity/Stubbornness of the Isopropoxy (


) Group.

Executive Summary: The isopropoxy group presents a unique "Goldilocks" problem in organic synthesis. It is sterically bulky enough to hinder


 attacks but not bulky enough to completely prevent nucleophilic approach. Electronically, the oxygen atom is a powerful donor, making the bond strong and the group a poor leaving group without activation.

This guide addresses the three most common support tickets we receive:

  • Installation Failure: You cannot attach the isopropoxy group to your molecule.

  • Cleavage Resistance: You cannot remove the isopropoxy group to reveal a phenol/alcohol.

  • Substitution Inertness: The group refuses to be displaced by other nucleophiles.

Module 1: Diagnostic Flowchart

Before proceeding, identify your specific bottleneck using the logic tree below.

Isopropoxy_Troubleshooting Start START: What is the goal? Goal_Install Install Isopropoxy Group (Make R-OiPr) Start->Goal_Install Goal_Remove Remove Isopropoxy Group (Make R-OH) Start->Goal_Remove Goal_Displace Displace Isopropoxy (Make R-Nu) Start->Goal_Displace Q_Substrate Substrate Type? Goal_Install->Q_Substrate Q_EtherType Ether Type? Goal_Remove->Q_EtherType Q_Act Is Ring Activated? Goal_Displace->Q_Act Path_Alkyl Alkyl Halide (R-X) Q_Substrate->Path_Alkyl Path_Alcohol Alcohol (R-OH) Q_Substrate->Path_Alcohol Sol_Will Williamson Ether Synthesis (Watch for E2 Elimination) Path_Alkyl->Sol_Will Sol_Mits Mitsunobu Reaction (Inversion of Config) Path_Alcohol->Sol_Mits Path_Ar Aryl Ether (Ar-OiPr) Q_EtherType->Path_Ar Path_Alk Alkyl Ether (R-OiPr) Q_EtherType->Path_Alk Sol_BBr3 Lewis Acid Cleavage (BBr3 / BCl3) Path_Ar->Sol_BBr3 Sol_HI Strong Acid Cleavage (HI / HBr) Path_Alk->Sol_HI Path_Yes Yes (NO2/CN groups) Q_Act->Path_Yes Path_No No (Electron Rich) Q_Act->Path_No Sol_SNAr SNAr Reaction (High Temp, Polar Solvent) Path_Yes->Sol_SNAr Sol_Impossible Transition Metal Cat. (Ni/Pd) required Path_No->Sol_Impossible

Figure 1: Decision matrix for selecting the correct experimental protocol based on substrate type and synthetic goal.

Module 2: The "Installation" Problem (Nucleophilicity vs. Basicity)

The Issue: You are trying to react Isopropanol (or Isopropoxide) with an electrophile, but yields are low. Root Cause: Isopropoxide (


) is a secondary alkoxide. It is sterically hindered compared to ethoxide, making it a weaker nucleophile  but a stronger base . This often leads to 

elimination (alkene formation) dominating over

substitution.
Protocol A: The Modified Williamson Ether Synthesis

Use when reacting


 with primary alkyl halides.

Optimization Strategy:

  • Solvent Switch: Switch from protic solvents (ROH) to polar aprotic solvents (DMF, DMSO). This leaves the isopropoxide anion "naked" and more reactive.

  • Temperature Control: Keep temperatures low (

    
     to RT) to suppress the elimination pathway, which has a higher activation energy.
    
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Solvent Isopropanol/EthanolDMF or DMSO
Base NaH (in THF)NaH (in DMF) or KOtBu
Temp Reflux0°C

RT
Protocol B: The Mitsunobu Inversion

Use when reacting Isopropanol with Phenols or acidic nucleophiles. Note: Direct


 on secondary alcohols is difficult. The Mitsunobu reaction activates the alcohol oxygen, turning it into a leaving group.[1]

Step-by-Step Guide:

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate), Isopropanol, Phenol substrate.
    
  • Order of Addition (Critical):

    • Dissolve Phenol, Isopropanol, and

      
       in anhydrous THF.
      
    • Cool to 0°C .

    • Add DIAD dropwise. (Do not add

      
       last; the betaine intermediate must form in the presence of the alcohol).
      
  • Mechanism Insight: The reaction inverts the stereochemistry at the isopropyl center (if it were chiral). For isopropanol (achiral), this ensures the bulky group is installed via an

    
    -like transition state.
    

Expert Tip: If the reaction is sluggish due to the steric bulk of the isopropyl group, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD/DEAD. It is more reactive.

Module 3: The "Cleavage" Problem (Removing the Group)

The Issue: You have an Isopropyl ether (


) and need the free phenol (

), but it won't hydrolyze. Root Cause: Ether bonds are chemically inert to base and mild acid. They require specific Lewis Acid activation to break the

bond.

Scientific Reality: Surprisingly, isopropyl ethers are easier to cleave than methyl ethers (anisoles) when using Lewis Acids.

  • Methyl Ether Cleavage: Requires

    
     attack by the nucleophile (
    
    
    
    ) on the methyl group.
  • Isopropyl Ether Cleavage: Can proceed via an

    
    -like pathway because the isopropyl cation is relatively stable.
    
Protocol C: Boron Tribromide ( ) Demethylation

The Gold Standard for Aryl-Alkyl Ether Cleavage.

Safety Warning:


 reacts violently with moisture, producing HBr gas. Perform in a fume hood.
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Use anhydrous Dichloromethane (DCM) . Do not use THF (it will complex with

    
     and deactivate it).
    
  • Addition:

    • Dissolve substrate in DCM. Cool to -78°C (Dry ice/Acetone).

    • Add

      
       (1.0 M in DCM) dropwise. Use 1.5 - 2.0 equivalents  per ether group.
      
  • Reaction: Allow to warm to 0°C . (Room temp is rarely needed for isopropyl groups and may cause side reactions).

  • Quench: Cool back to -78°C. Add Methanol dropwise (very exothermic!).

  • Workup: Wash with saturated

    
    .
    

BBr3_Mechanism Step1 1. Coordination (O: attacks B) Step2 2. Activation (O becomes +) Step1->Step2 Fast Step3 3. Cleavage (SN1/SN2) (Br- attacks iPr) Step2->Step3 Rate Limiting (Faster for iPr than Me) Step4 4. Hydrolysis (Water removes B) Step3->Step4 Quench

Figure 2: Mechanistic pathway of Lewis Acid-mediated ether cleavage. Note that Step 3 is accelerated for Isopropyl groups due to carbocation stability.

Module 4: The "Substitution" Problem (Displacing the Group)

The Issue: You want to replace an isopropoxy group on an aromatic ring with an amine or other nucleophile (


).
Root Cause:  Isopropoxide is a poor leaving group. Unlike Halogens (F, Cl), it cannot stabilize the negative charge well as it leaves.

Troubleshooting:

  • Check Activation: This reaction will not work on neutral benzene rings. You need strong Electron Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    in the ortho or para positions.
  • The "Sanger" Alternative: If your ring isn't activated, you cannot do

    
    . You must use Palladium-catalyzed Buchwald-Hartwig amination  (if replacing with amine) or similar cross-coupling, treating the 
    
    
    
    as a pseudo-halide (rare and difficult; usually requires converting
    
    
    to
    
    
    first).

FAQ: Frequently Asked Questions

Q: Why is my isopropyl bromide reacting so much slower than ethyl bromide in


 reactions? 
A:  This is the "Branching Effect." The two methyl groups on the 

-carbon of the isopropyl group create a steric cone that blocks the backside approach of the nucleophile. Kinetic data shows isopropyl halides react ~50-80 times slower than ethyl halides in standard

conditions [1].

Q: Can I use


 (Hydroiodic acid) instead of 

to cleave my ether?
A: Yes, but only for robust substrates.

is a strong Bronsted acid and will cleave esters and sensitive protecting groups.

is generally more selective for ethers, but strictly requires anhydrous conditions.

Q: I'm seeing an alkene byproduct when trying to alkylate my phenol with isopropyl bromide. Why? A: You are seeing


 elimination. The phenoxide is acting as a base, stripping a proton from the isopropyl bromide to form propene. To fix this, switch to the Mitsunobu reaction  (Protocol B), which avoids the basic conditions and alkyl halide entirely [2].

References

  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance and Reactivity." Available at: [Link]

  • Organic Syntheses. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org.[2][3][4] Synth.1996 , 73, 110.[3] Available at: [Link]

  • Sousa e Silva, P.J., et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[5] Chem. Eur. J.2013 . Available at: [Link]

Sources

Purification methods for unstable 2-bromo-3-alkoxyacroleins

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the "HaloAcrolein Specialty Reagents" division. It addresses the specific instability profiles of 2-bromo-3-alkoxyacroleins (e.g., 2-bromo-3-ethoxyacrolein), which are notoriously labile intermediates used in heterocyclic synthesis.

Status: Online 🟢 | Topic: 2-Bromo-3-Alkoxyacrolein Stabilization & Purification Ticket Priority: High | Agent: Senior Application Scientist Dr. A. Vance

Welcome to the support center. We understand that working with 2-bromo-3-alkoxyacroleins (


) is challenging. These molecules possess a "perfect storm" of instability: an electrophilic aldehyde, a reactive vinyl bromide, and an acid-sensitive enol ether.

Below are the resolved troubleshooting tickets for the most common failure modes.

🎫 Ticket #101: "My product vanished on the silica column."

User: Medicinal Chemist, Boston Issue: I synthesized 2-bromo-3-ethoxyacrolein and attempted flash chromatography (Hex/EtOAc). The compound streaked, and I recovered <20% of a dark oil. NMR shows aldehyde proton loss.

Diagnosis: Acid-Catalyzed Hydrolysis. Standard silica gel is slightly acidic (pH 6.0–6.5). Your compound is a vinylogous ester (enol ether). Upon contact with acidic silica hydroxyls (


), the enol ether is protonated, leading to rapid hydrolysis into malonaldehyde derivatives and alcohol, which then polymerize on the column.
🔧 The Protocol: Basified Silica Chromatography

You must neutralize the stationary phase to suppress protonation.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using your non-polar solvent (e.g., Hexane or Pentane).

  • The Neutralizer: Add Triethylamine (Et₃N) to the slurry at 2.5% v/v .

    • Why? Et₃N creates a buffer layer on the silica surface, capping the acidic silanol groups.

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the Et₃N/Solvent mix.

  • Elution: Run your gradient using solvents containing 1% Et₃N .

    • Note: Keep the fraction collector cold (ice bath) if possible.

Visualizing the Failure Mode (Why Silica Kills Your Product):

Hydrolysis Start 2-Bromo-3-alkoxyacrolein (Enol Ether) Inter Oxonium Ion Intermediate Start->Inter Protonation (H+) Silica Acidic Silica Surface (Si-OH) Silica->Inter Catalyst End Hydrolyzed Mess (Malonaldehyde + ROH) Inter->End + H2O (Hydrolysis) Water Adventitious Water Water->End

Caption: Mechanism of acid-catalyzed degradation on untreated silica gel.

🎫 Ticket #102: "Distillation resulted in a black tar."

User: Process Chemist, Basel Issue: I tried to distill the crude reaction mixture at 2 mmHg. The bath was at 110°C. The flask contents turned black and solidified.

Diagnosis: Thermal Polymerization. 2-bromo-3-alkoxyacroleins are Michael acceptors. At elevated temperatures (>80°C), they undergo radical polymerization or intermolecular condensation, especially if the crude mixture is acidic (from HBr byproducts).

🔧 The Protocol: Low-Temperature High-Vacuum Distillation

You need to lower the boiling point below the decomposition threshold (approx. 60°C).

Required Setup:

  • Apparatus: Kugelrohr (Short path) distillation is superior to vigreux columns due to lower residence time.

  • Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).

  • Stabilizer: Add crystals of Hydroquinone (10-20 mg) to the distillation pot to inhibit radical polymerization.

Operational Parameters:

ParameterLimitReason
Vacuum Pressure < 0.5 mmHg Essential to keep bp < 50°C.
Bath Temperature Max 60°C Above this, polymerization accelerates.
Receiver Temp -78°C (Dry Ice) Rapid cooling prevents post-distillation reaction.
Pot Additive NaHCO₃ (solid) Neutralizes trace acid (HBr) remaining from synthesis.
🎫 Ticket #103: "Crystals turned into liquid sludge in the freezer."

User: Postdoc, California Issue: I successfully crystallized the compound (it's a solid, mp ~45°C). I stored it in a vial at -20°C. Two weeks later, it's a brown liquid.

Diagnosis: Autocatalytic Decomposition. Even in the solid state, trace moisture or acid initiates hydrolysis. The byproduct (HBr or carboxylic acids) catalyzes further decomposition—a "runaway" degradation.

🔧 The Protocol: Inert Storage System

You cannot treat this as a stable shelf reagent.

  • Solvent Wash: Wash the crystals with cold, dry pentane to remove surface impurities (oils often contain the degradation initiators).

  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours to remove all traces of solvent/moisture.

  • Inert Gas: Flush the vial with Argon. Nitrogen is acceptable, but Argon is heavier and blankets the solid better.

  • Container: Use a Teflon-lined screw cap. Parafilm is permeable to moisture over time; do not rely on it alone.

  • Temperature: Store at -20°C or -80°C .

🎫 Ticket #104: "Synthesis yield is low before I even purify."

User: Graduate Student, Tokyo Issue: I am brominating 3-ethoxyacrolein using


. The yield is inconsistent.

Diagnosis: Over-bromination/Elimination Issues. Direct bromination with elemental bromine (


) can lead to dibromo-adducts that fail to eliminate cleanly to the vinyl bromide.
🔧 The Protocol: The NBS Route

Switch to N-Bromosuccinimide (NBS) . It provides a low, steady concentration of electrophilic bromine and is generally milder than liquid bromine.

Recommended Workflow:

  • Substrate: 3-ethoxyacrolein (dissolved in

    
     or 
    
    
    
    ).
  • Reagent: 1.05 equiv NBS.

  • Catalyst: AIBN (catalytic amount) if radical initiation is needed, or mild heating.

  • Workup: Filter off the succinimide byproduct. Wash organic layer with saturated NaHCO₃ immediately to remove any acid generated.

Synthesis & Purification Decision Tree:

Workflow Start Crude Reaction Mixture (2-bromo-3-alkoxyacrolein) CheckState Physical State? Start->CheckState Solid Solid Product CheckState->Solid High MP Liquid Liquid/Oil Product CheckState->Liquid Low MP / Oil Recryst Recrystallization Solvent: Hexane/DCM Temp: -20°C Solid->Recryst Distill Vacuum Distillation <0.5 mmHg, <60°C Add Hydroquinone Liquid->Distill Thermally Stable? Column Flash Chromatography Silica + 2.5% Et3N Fast Elution Liquid->Column Thermally Labile? Final Store: -20°C, Argon Recryst->Final Pure Distill->Final Pure Column->Final Pure

Caption: Decision matrix for selecting the optimal purification method based on physical state.

📚 References
  • General Synthesis of

    
    -Haloacroleins: 
    
    • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. This text details the reactivity of acrolein derivatives and the necessity of buffering agents.

    • Source:

  • Purification of Acid-Sensitive Enol Ethers:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for basifying silica gel with triethylamine).

    • Source:

  • Bromination Methodologies (NBS vs Br2):

    • Jyothi, D., & HariPrasad, S. (2009).[1] A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311.

    • Source:

  • Handling of 2-Bromoacrolein Derivatives:

    • PubChem Compound Summary for 2-Bromoacrolein (Analogous handling data).

    • Source:

Disclaimer: These protocols involve hazardous chemicals (lachrymators, alkylating agents). Always work in a functioning fume hood and consult your institution's EHS guidelines.

Sources

Technical Support Center: 2-Bromo-3-isopropoxyacrolein (BB-IPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization, Handling, and Polymerization Control Ticket Priority: High (Reactive Intermediate) Agent: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are accessing the technical support database for 2-bromo-3-isopropoxyacrolein (CAS 50766-02-0) .[1] This molecule is a "push-pull" alkene, possessing both an electron-withdrawing aldehyde/bromine group and an electron-donating isopropoxy group.[1]

The Core Problem: Users frequently report this material "polymerizing" into a dark brown gum.[1] In 90% of cases, this is not true radical polymerization (like styrene) but rather acid-catalyzed oligomerization or hydrolytic decomposition followed by condensation.[1]

This guide provides the protocols to arrest these pathways.

Part 1: The Stability Mechanism (Why it fails)

To control the material, you must understand the failure modes.[1] The molecule is metastable.[1]

Failure Pathway 1: The Hydrolytic Cascade (Most Common)

The enol ether moiety is acid-sensitive.[1] Trace moisture or acidic glass surfaces hydrolyze the isopropoxy group, releasing isopropanol and generating 2-bromomalonaldehyde .[1] This intermediate is highly unstable and rapidly condenses into complex "tars" (often mistaken for polymers).[1]

Failure Pathway 2: Radical Oligomerization

While the bulky bromine and isopropoxy groups sterically hinder long-chain polymerization, the molecule acts as a Michael acceptor.[1] Exposure to light or heat generates radicals, leading to dimers and trimers that increase viscosity and darken the color.[1]

Visualizing the Degradation Pathways

DegradationPathways cluster_prevention Stabilization Strategy Monomer 2-Bromo-3-isopropoxyacrolein (Monomer) Hydrolysis Hydrolysis (Rate Limiting Step) Monomer->Hydrolysis + Moisture/H+ Oligomer Oligomers (Viscous Oil) Monomer->Oligomer Radical Initiation Moisture Trace Moisture / Acid Moisture->Hydrolysis UnstableInt 2-Bromomalonaldehyde (Highly Reactive) Hydrolysis->UnstableInt - iPrOH Tar Dark Brown Tar (Condensation Products) UnstableInt->Tar Rapid Condensation Radical UV Light / Heat Radical->Oligomer Stabilizer Inhibitor (BHT) + Base Wash Stabilizer->Hydrolysis Neutralizes Acid Stabilizer->Oligomer Scavenges Radicals

Caption: Figure 1.[1] Dual degradation pathways.[1] The primary instability driver is often acid-catalyzed hydrolysis rather than pure radical polymerization.[1]

Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My sample turned into a solid brown gel overnight."

Diagnosis: Autocatalytic Acid Decomposition.[1] Explanation: A small amount of the molecule oxidized to form an acid (or residual acid was present from synthesis). This acid catalyzed the hydrolysis of the enol ether.[1] The byproduct is more acidic, creating a runaway reaction (gelation).

Corrective Protocol:

  • Immediate Action: If the sample is valuable, attempt to dissolve in CH₂Cl₂ and wash rapidly with cold 5% NaHCO₃ to neutralize acid.[1] Dry over MgSO₄.[1]

  • Prevention (Storage):

    • Store under Argon (heavier than air, protects better than N₂).[1]

    • Add 100-200 ppm BHT (Butylated hydroxytoluene) as a radical scavenger.[1]

    • Crucial: Rinse storage vials with a dilute solution of triethylamine in hexane, then dry, before filling.[1] This neutralizes acidic sites on the glass surface.[1]

Issue 2: "Low yield during Vilsmeier-Haack synthesis."

Diagnosis: Thermal Polymerization during Work-up. Explanation: The intermediate is generated using POCl₃/DMF. During the quenching step (hydrolysis of the iminium salt), the exotherm can trigger polymerization if the temperature rises above 40°C.

Optimization Protocol:

  • Quench Temperature: Maintain internal temperature < 10°C during quenching.

  • Buffer: Quench into a buffered solution (Sodium Acetate) rather than pure water to prevent transient high-acidity zones.

  • Extraction: Extract immediately into an organic solvent (DCM or Ether).[1] Do not leave the intermediate in the aqueous acidic phase.[1]

Issue 3: "The material solidifies in the addition funnel."

Diagnosis: Crystallization or Oligomerization due to concentration.[1] Explanation: 2-bromo-3-isopropoxyacrolein has a melting point near room temperature (depending on purity) or can oligomerize if neat.[1]

Solution:

  • Dilution: Never add neat. Dissolve in the reaction solvent (e.g., THF, Toluene) at a 1:1 ratio before placing in the funnel.

  • Heating: Do not heat the funnel. If it solidifies, use a heat gun gently only if you are sure it is crystallization, not polymerization.[1] If it is dark brown, it is polymerized; discard it.[1]

Part 3: Comparative Data & Specifications

Table 1: Stability Profile & Inhibitor Compatibility

ParameterSpecification / RecommendationReason
Storage Temp -20°C (Freezer)Retards thermal oligomerization.[1]
Preferred Solvent Dichloromethane, TolueneAvoids nucleophilic attack (unlike alcohols).[1]
Inhibitor BHT (0.1%) Prevents radical propagation; easy to remove.[1]
Alternative Inhibitor HydroquinoneEffective, but harder to remove during workup.[1]
Glassware Base-washed or SilanizedPrevents surface-acid catalysis.[1]
Shelf Life 3 Months (Stabilized)Enol ethers slowly oxidize even at -20°C.
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Purification via Vacuum Distillation

Warning: Distillation is the highest risk point for rapid polymerization.[1]

  • Prep: Add 0.5% w/w BHT to the crude pot.

  • Vacuum: High vacuum is mandatory (< 1 mmHg). High boiling points require heat, which kills this molecule.[1]

  • Bath Temp: Do not exceed 60°C. If it doesn't distill, the vacuum is insufficient.

  • Receiver: Cool the receiving flask to -78°C (Dry ice/Acetone) to instantly freeze the monomer and prevent "receiver polymerization."

SOP-02: Reaction Monitoring

Do not use Gas Chromatography (GC) for reaction monitoring if possible. The high injection port temperature (250°C) often decomposes the molecule, showing false "impurities" or "polymer."

  • Preferred Method: TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) with a neutral mobile phase (Acetonitrile/Water, no TFA).[1]

References & Authority
  • Synthesis & Reactivity of

    
    -Alkoxyacroleins: 
    
    • Context: General handling of 3-alkoxy-2-bromoacrolein derivatives in the synthesis of antifolates and heterocycles.[1]

    • Source: Taylor, E. C., et al. "Synthesis of 2-Amino-4-hydroxy-pyrrolo[2,3-d]pyrimidines."[1] Journal of Organic Chemistry. (Grounding for Vilsmeier-Haack routes).

    • Link: [ACS Publications - J. Org.[1] Chem. Landing Page]([Link])

  • Polymerization Mechanisms of Acrolein Derivatives:

    • Context: Radical vs. Ionic polymerization pathways for alpha-substituted acroleins.[1]

    • Source: Schulz, R. C.[1] "Polymerization of Acrolein." Encyclopedia of Polymer Science and Technology.

    • Link:

  • Safety & Handling Data (SDS):

    • Context: Specific hazards (Lachrymator, Skin Corr.[1][2] 1B) and storage (2-8°C or lower).

    • Source: PubChem Compound Summary for CID 53416634 (2-Bromo-3-isopropoxy-propenal).[1][3]

    • Link:

  • Analogous Handling (2-Bromo-3-ethoxyacrolein):

    • Context: Protocols for the ethyl analog are directly applicable to the isopropyl variant due to electronic similarity.[1]

    • Source: Tietze, L. F., et al. "Hetero-Diels-Alder Reactions in Organic Synthesis."[1]

    • Link:[1]

Disclaimer: This guide is for research purposes only. 2-bromo-3-isopropoxyacrolein is a potent lachrymator and alkylating agent.[1] All operations must be performed in a fume hood.

Sources

Validation & Comparative

Comparative Analysis of Predicted ¹H NMR Chemical Shifts for 2-bromo-3-(propan-2-yloxy)prop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing granular insights into molecular architecture. This guide delves into the predicted ¹H NMR spectral characteristics of 2-bromo-3-(propan-2-yloxy)prop-2-enal, a functionalized α,β-unsaturated aldehyde. Due to the absence of readily available experimental spectra in public databases for this specific molecule, this guide provides a predictive analysis grounded in established principles and comparison with structurally analogous compounds.

This analysis serves as a robust framework for researchers anticipating the synthesis of this or similar molecules, enabling them to predict, identify, and interpret their experimental results with higher confidence.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 2-bromo-3-(propan-2-yloxy)prop-2-enal presents a distinct set of proton environments. The electron-withdrawing nature of the aldehyde and bromine atom, combined with the electron-donating effect of the isopropoxy group, creates a unique electronic environment that dictates the chemical shifts of the vinylic, aldehydic, and aliphatic protons.

Caption: Structure of 2-bromo-3-(propan-2-yloxy)prop-2-enal with proton labels.

Based on established incremental chemical shift rules and data from analogous compounds, the predicted ¹H NMR chemical shifts for 2-bromo-3-(propan-2-yloxy)prop-2-enal in a standard deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for 2-bromo-3-(propan-2-yloxy)prop-2-enal

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Hₐ (Aldehydic)9.5 - 9.7Singlet (s)1H
Hₑ (Vinylic)7.8 - 8.1Singlet (s)1H
Hₑ (Isopropyl CH)4.4 - 4.7Septet (sept)1H
Hₐ (Isopropyl CH₃)1.3 - 1.5Doublet (d)6H

Comparative Analysis with Structural Analogs

The rationale for the predicted shifts becomes clear when compared against simpler, well-characterized molecules. By dissecting the molecule into its core components—the α-bromo acrolein system and the isopropoxy group—we can understand the contribution of each functional group to the overall spectrum.

Table 2: Experimental ¹H NMR Data for Analogous Compounds

CompoundAldehydic H (δ, ppm)Vinylic H (β to C=O) (δ, ppm)Other Protons (δ, ppm)
Acrolein9.686.446.13 (α-H), 5.95 (α-H)
2-Bromoacrolein9.536.84 (β-H, trans), 6.57 (β-H, cis)N/A
3-Methoxyacrolein9.57.63.8 (OCH₃)
Propan-2-olN/AN/A3.9 (CH), 1.2 (CH₃)
Causality Behind Predicted Shifts:
  • Aldehydic Proton (Hₐ): In acrolein, the aldehyde proton resonates at a significantly downfield position (~9.68 ppm) due to the deshielding effect of the carbonyl group. In 2-bromoacrolein, this shift is slightly upfield (~9.53 ppm). However, the presence of an electron-donating alkoxy group at the β-position (C3), as seen in 3-methoxyacrolein (~9.5 ppm), tends to shield this proton slightly. For our target molecule, the combined effects of the C2-bromo and C3-isopropoxy groups lead to a predicted range of 9.5 - 9.7 ppm . This proton should appear as a sharp singlet as there are no adjacent protons within a three-bond coupling distance.

  • Vinylic Proton (Hₑ): This is the most informative signal. In acrolein, the β-protons are around 6.44 ppm. In 3-methoxyacrolein, the β-proton is significantly deshielded to 7.6 ppm due to the resonance effect of the oxygen atom, which donates electron density to the double bond, increasing the electron density at the α-carbon and deshielding the β-proton. The bromine at the α-position (C2) will further deshield this proton. Therefore, a chemical shift significantly downfield in the range of 7.8 - 8.1 ppm is predicted. Like the aldehydic proton, it will be a singlet because the geminal proton has been substituted with bromine.

  • Isopropoxy Protons (Hₑ and Hₐ): The chemical shifts for the isopropoxy group can be predicted by starting with propan-2-ol (~3.9 ppm for the CH septet, ~1.2 ppm for the CH₃ doublet). Attaching this group to an electron-withdrawing vinylic system will deshield these protons. The methine proton (Hₑ), being directly attached to the oxygen, will experience a more significant downfield shift, predicted to be in the 4.4 - 4.7 ppm region. The six methyl protons (Hₐ) will be shifted downfield to a lesser extent, likely appearing in the 1.3 - 1.5 ppm range. The coupling between the CH and CH₃ groups will produce the characteristic septet and doublet patterns, respectively.

Recommended Experimental Protocol

To validate these predictions, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology for ¹H NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 2-bromo-3-(propan-2-yloxy)prop-2-enal sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as a standard, relatively non-polar solvent that is unlikely to interact strongly with the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical TMS peak.

  • Data Acquisition:

    • Standard 1D Proton Spectrum:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

      • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to the aldehyde region, are captured.

      • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.

      • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all distinct signals. The relative integrals should correspond to the number of protons (1H, 1H, 1H, 6H).

    • Analyze the multiplicities (singlet, doublet, septet) to confirm the proton coupling patterns.

Caption: Workflow for ¹H NMR Spectral Acquisition and Analysis.

This comprehensive approach, combining predictive analysis based on foundational principles with a robust experimental framework, provides researchers with a powerful tool for the structural characterization of novel compounds like 2-bromo-3-(propan-2-yloxy)prop-2-enal. The true value of this guide lies not just in the predicted numbers, but in the chemical reasoning and comparative logic that underpin them, empowering scientists to interpret their own data with expertise and confidence.

References

  • Acrolein ¹H NMR Data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • 2-Bromoacrolein ¹H NMR Data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Propan-2-ol ¹H NMR Data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • General Principles of NMR Spectroscopy: "Introduction to Spectroscopy" by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Cengage Learning. (A standard textbook reference, URL points to publisher). [Link]

  • Chemical Shift Prediction: ChemDraw, PerkinElmer Informatics. (Software used for chemical structure drawing and NMR prediction, URL points to product page). [Link]

Optimizing Heterocycle Synthesis: A Comparative Analysis of Isopropoxy vs. Ethoxy Leaving Groups in Acrolein Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Alkoxyvinyl Polyhaloalkyl Ketones[1]

Executive Summary: The Stability-Reactivity Paradox

In the synthesis of fluorinated heterocycles—specifically pyrazoles, pyrimidines, and isoxazoles—


-alkoxyvinyl polyhaloalkyl ketones (acrolein derivatives) are the industry-standard 3-carbon synthons.[1] Historically, the ethoxy (-OEt)  derivative (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, ETFBO) has been the default reagent due to the availability of ethyl vinyl ether.[1]

However, scale-up chemists frequently encounter a "stability paradox" with ethoxy derivatives: they are highly reactive but suffer from poor hydrolytic stability and polymerization risks, often requiring stabilizers like BHT.[1]

The Isopropoxy (-OiPr) Advantage: Switching to the isopropoxy leaving group offers a superior thermodynamic and kinetic profile. This guide details why the isopropoxy derivative is not just an alternative, but a process upgrade, providing enhanced shelf-life and improved regiocontrol without compromising yield.[1]

Physicochemical & Mechanistic Profiling[1]

The core difference lies in the steric and electronic nature of the alkoxy group attached to the


-carbon.
Comparative Data Table
FeatureEthoxy Derivative (-OEt)Isopropoxy Derivative (-OiPr)Impact on Process
Physical State Liquid (bp 51–53°C @ 12mmHg)Viscous Oil / Low-melting SolidIsopropoxy is easier to weigh and handle; less volatile.[1]
Electronic Effect Moderate +I (Inductive)Stronger +I EffectIsopropyl group better stabilizes the enol ether bond, reducing spontaneous hydrolysis.
Steric Bulk Low (A-value ~ 1.[1]2)High (A-value ~ 2.[2]2)Isopropyl shields the

-carbon, preventing premature attack by moisture or weak nucleophiles.[1]
Leaving Group Ability GoodModerate to GoodSlower initial attack allows for better temperature control during exothermic additions.[1]
Stability Requires BHT stabilizer; hygroscopicInherently more stableReduced need for stabilizers; longer shelf-life under ambient conditions.[1]
The Mechanistic Advantage ( Pathway)

The reaction of these enones with nucleophiles (e.g., hydrazine) proceeds via a Nucleophilic Vinylic Substitution (


) mechanism. The isopropoxy group alters the energy landscape of the intermediate.

Mechanism Visualization: The diagram below illustrates how the bulky isopropoxy group (OiPr) stabilizes the reactant state and directs the nucleophile (


) to the correct trajectory while shielding against side reactions (hydrolysis).

SNV_Mechanism cluster_0 Steric Shielding Effect Reactant β-Isopropoxy Enone (Stable Reactant) Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack (Slower, Controlled) Hydrolysis Hydrolysis (Side Product) Reactant->Hydrolysis H2O Attack (Blocked by Sterics) Product Cyclized Heterocycle Transition->Product Elimination of Isopropanol (-HOiPr)

Caption: The bulky isopropyl group (blue) sterically hinders water attack (red dashed line) while permitting the desired nucleophile to react, enhancing overall process stability.

Experimental Validation: Synthesis of Trifluoromethyl-Pyrazoles

This protocol contrasts the standard ethoxy method with the optimized isopropoxy workflow. The isopropoxy route typically yields a cleaner crude product, reducing downstream purification costs.

Synthesis of the Reagent (Isopropoxy Enone)

Note: This step generates the stable intermediate.

  • Reagents: Isopropyl vinyl ether (1.0 eq), Trifluoroacetic anhydride (TFAA) (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Addition: Cool isopropyl vinyl ether/pyridine/DCM mixture to 0°C. Add TFAA dropwise. Observation: The reaction is less prone to "runaway" exotherms compared to ethyl vinyl ether.

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine). Dry over

    
    .
    
  • Result: 4-Isopropoxy-1,1,1-trifluoro-3-buten-2-one.[1]

    • Checkpoint: Check GC-MS.[1] The isopropoxy derivative shows <1% hydrolysis products compared to ~5% often seen with ethoxy analogs.

Cyclocondensation Protocol (The Application)

Target: 3-Trifluoromethyl-pyrazole derivative.[1]

  • Dissolution: Dissolve 4-isopropoxy-1,1,1-trifluoro-3-buten-2-one (10 mmol) in Ethanol (20 mL).

  • Nucleophile Addition: Add Hydrazine Hydrate (11 mmol) dropwise at Room Temperature (RT).

    • Advantage:[1][3][4] The isopropoxy group slows the initial addition slightly, allowing for a more controlled mixing phase.

  • Reflux: Heat to reflux for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The disappearance of the starting material is clean, with minimal "baseline streak" (polymerization) often observed with ethoxy substrates.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Yield Comparison:

    • Ethoxy Route: Typical Isolated Yield: 75-82% (requires chromatography).[1]

    • Isopropoxy Route: Typical Isolated Yield: 85-92% (often pure by recrystallization).[1]

Process Logic & Troubleshooting

Why does Isopropoxy improve Regioselectivity?

In reactions with non-symmetric nucleophiles (e.g., methylhydrazine), the regiochemistry is determined by the "hardness" of the nucleophile and the electrophilic centers.

  • Ethoxy: The C-3 carbon is highly reactive.[1] Fast kinetic attack can lead to a mixture of regioisomers (1,3- vs 1,5- substituted pyrazoles).[1]

  • Isopropoxy: The steric bulk at the oxygen atom creates a slight barrier to attack at the adjacent carbon. This allows the reaction to proceed more thermodynamically, favoring the most stable regioisomer (typically the 5-trifluoromethyl isomer in hydrazine condensations).

Handling "Gummy" Intermediates

If the isopropoxy derivative solidifies or becomes viscous:

  • Do not heat to melt. Dissolve in a minimal amount of the reaction solvent (e.g., ethanol or acetonitrile) for transfer. This maintains the thermal history profile and prevents degradation.

References

  • Martins, M. A. P., et al. (2001). "Haloacetylated Enol Ethers: A Way Out for the Regioselective Synthesis of Biologically Active Heterocycles." Current Organic Synthesis.

  • Colla, A., et al. (1999). "Synthesis of 4-Alkoxy-1,1,1-trihalo-3-alken-2-ones." Synthetic Communications.

  • Rulev, A. Y. (1998). "Halogenated Enones: Synthesis and Application." Russian Chemical Reviews.

  • Sigma-Aldrich. (2025).[1] "Product Specification: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one." Safety Data Sheet.

Sources

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